Crotyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASXYBKJHWFMY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883409 | |
| Record name | 2-Buten-1-ol, (2E)- | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
| Record name | Crotyl alcohol | |
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CAS No. |
504-61-0, 6117-91-5 | |
| Record name | trans-Crotyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |
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| Record name | Crotyl alcohol, (E)- | |
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| Record name | Crotyl alcohol | |
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| Record name | 2-Buten-1-ol, (2E)- | |
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| Record name | 2-Buten-1-ol | |
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| Record name | 2-Buten-1-ol, (2E)- | |
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| Record name | (E)-2-buten-1-ol | |
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| Record name | But-2-en-1-ol | |
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| Record name | CROTYL ALCOHOL, (E)- | |
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Synthetic Methodologies for Crotyl Alcohol Production
Catalytic Hydrogenation of Crotonaldehyde (B89634)
The selective hydrogenation of crotonaldehyde to crotyl alcohol is a key transformation in the production of fine chemicals. niscpr.res.in The reaction pathway is outlined below:
Desired Reaction: Crotonaldehyde + H₂ → this compound
Side Reaction: Crotonaldehyde + H₂ → Butanal
Further Hydrogenation: Butanal + H₂ → Butanol
Further Hydrogenation: this compound + H₂ → Butanol
The development of efficient catalysts is crucial to maximize the yield of this compound and minimize the formation of byproducts.
Heterogeneous catalysts are widely employed for the hydrogenation of crotonaldehyde due to their ease of separation from the reaction mixture and potential for recycling. These systems typically consist of metal nanoparticles dispersed on a solid support.
Noble metals, particularly those from the platinum group, are highly active for hydrogenation reactions. mdpi.com However, their selectivity towards this compound can vary significantly depending on the metal, support, and reaction conditions.
Heterogeneous Catalysis Systems
Noble Metal-Based Catalysts
Platinum-Group Metal Catalysts (e.g., Ir, Pt, Pd, Ru)
Iridium (Ir): Iridium-based catalysts have shown significant promise for the selective hydrogenation of crotonaldehyde. niscpr.res.inmdpi.com Supported iridium catalysts, particularly on reducible oxides like titania (TiO₂), can achieve high selectivity to this compound. niscpr.res.inmdpi.comakjournals.com The interaction between iridium and the support is believed to play a crucial role in enhancing selectivity. mdpi.comscielo.org.co For instance, an Ir/TiO₂ catalyst demonstrated a this compound selectivity of 80.9% at a crotonaldehyde conversion of 43.2%. niscpr.res.in The choice of the iridium precursor can also influence the catalyst's performance by altering the metal-support interaction. mdpi.com
Platinum (Pt): Platinum catalysts are widely studied for this reaction; however, monometallic platinum catalysts generally favor the hydrogenation of the C=C bond, leading to butanal as the major product. niscpr.res.inosti.govacs.org The selectivity towards this compound can be improved by using specific supports like ceria (CeO₂) or by the addition of promoters. niscpr.res.inglobethesis.comcapes.gov.br The particle size of platinum also plays a role, with larger particles showing increased selectivity for this compound. osti.gov
Palladium (Pd): Palladium-based catalysts are generally unselective for the production of this compound, with most studies reporting nil or very low selectivity. conicet.gov.aracs.org The intrinsic nature of palladium favors the hydrogenation of the C=C bond. conicet.gov.aracs.org Even with the addition of promoters, it is difficult to alter this inherent selectivity. acs.org
Ruthenium (Ru): Ruthenium catalysts have also been investigated, often intercalated in clay minerals like montmorillonite, showing good activity for hydrogenation. cjcatal.com
Bimetallic Catalysts (e.g., Ir-MoOx, Ir-ReOx, Pt-Sn, PdCu, AuPd)
The addition of a second metal to a noble metal catalyst can significantly modify its electronic properties and, consequently, its catalytic performance.
Iridium-Molybdenum Oxide (Ir-MoOx) and Iridium-Rhenium Oxide (Ir-ReOx): The modification of iridium catalysts with metal oxides like MoOx and ReOx has been shown to be highly effective in enhancing both activity and selectivity for this compound production. acs.orgfigshare.commdpi.comresearchgate.net An Ir-MoOx/SiO₂ catalyst, for example, achieved a high yield of this compound (90%) under mild conditions. acs.orgfigshare.comresearchgate.net These oxide species are thought to promote the adsorption of the crotonaldehyde molecule in a way that favors the hydrogenation of the C=O bond. acs.orgfigshare.com
Platinum-Tin (Pt-Sn): Pt-Sn bimetallic catalysts are known to be highly selective for the hydrogenation of crotonaldehyde to this compound. gychbjb.comunt.edu The presence of tin alters the electronic properties of platinum, leading to an increased rate of this compound formation. unt.edu
Palladium-Copper (PdCu): The combination of palladium and copper in single-atom alloy catalysts has been explored. mdpi.comresearchgate.netnih.gov While these catalysts show high conversion rates for crotonaldehyde, they primarily promote the hydrogenation of the C=C bond to form butanal, with low selectivity to this compound. mdpi.comresearchgate.netnih.gov
Gold-Palladium (AuPd): Research on AuPd catalysts for this specific reaction is less documented in the provided context. However, gold catalysts on their own have shown moderate selectivity to this compound. acs.org
Interactive Table: Performance of Bimetallic Catalysts in Crotonaldehyde Hydrogenation
| Catalyst System | Support | Promoter/Second Metal | This compound Selectivity (%) | Crotonaldehyde Conversion (%) | Reference |
| Ir-MoOx/SiO₂ | SiO₂ | MoOx | ~90 (Yield) | High | acs.orgfigshare.comresearchgate.net |
| Ir-ReOx/SiO₂ | SiO₂ | ReOx | High | High | acs.orgfigshare.com |
| Pt-Sn/SiO₂ | SiO₂ | Sn | High | - | unt.edu |
| PdCu/Al₂O₃ | Al₂O₃ | Cu | Low | ~100 | mdpi.comresearchgate.netnih.gov |
| Pt-Co/SBA-15 | SBA-15 | Co | 94.3 | 83.8 | researchgate.net |
Metal Oxide Modified Systems (e.g., Ir/TiO₂, Pt/CeO₂, Ir/SiO₂ with MoOx, WOx, NbOx, FeOx, ReOx)
The use of reducible metal oxide supports or the modification of catalysts with metal oxides can create strong metal-support interactions (SMSI) that enhance the selectivity towards unsaturated alcohols. scielo.org.co
Iridium on Titania (Ir/TiO₂): Ir/TiO₂ catalysts are highly effective for the selective hydrogenation of crotonaldehyde. niscpr.res.inmdpi.comakjournals.com The strong interaction between iridium and the titania support is believed to be responsible for the high selectivity to this compound. mdpi.comscielo.org.co A 3% Ir/TiO₂ catalyst showed a selectivity of 74.6% to this compound. akjournals.comakjournals.com
Platinum on Ceria (Pt/CeO₂): The use of ceria as a support for platinum catalysts can significantly improve the selectivity to this compound. niscpr.res.inglobethesis.comcapes.gov.br The presence of Ce³⁺ species on the support is thought to favor the formation of this compound. scientific.net High selectivity (over 80%) has been observed on Pt/CeO₂ catalysts. capes.gov.br
Iridium on Silica with Metal Oxide Promoters: Modifying Ir/SiO₂ catalysts with various metal oxides such as MoOx, WOx, NbOx, FeOx, and ReOx has been proven to be an effective strategy to boost both activity and selectivity. acs.orgfigshare.comresearchgate.net An Ir-MoOx/SiO₂ catalyst achieved a 90% yield of this compound. acs.orgfigshare.comresearchgate.net Similarly, an NbOx-modified Ir/SiO₂ catalyst provided a high this compound yield of 87% in the gas phase. acs.org The metal oxides are believed to act as sites for the adsorption and activation of the C=O bond. acs.orgfigshare.com
Interactive Table: Performance of Metal Oxide Modified Catalysts
| Catalyst | Support | Modifier | This compound Selectivity (%) | Crotonaldehyde Conversion (%) | Reference |
| Ir | TiO₂ | - | 80.9 | 43.2 | niscpr.res.in |
| Pt | CeO₂ | - | >80 | High | capes.gov.br |
| Ir | SiO₂ | MoOx | ~90 (Yield) | High | acs.orgfigshare.comresearchgate.net |
| Ir | SiO₂ | NbOx | 87 (Yield) | 97 | acs.org |
| Pt | CexSm1-xO2-δ | Sm | High | - | niscpr.res.in |
Palladium nanoparticles stabilized by polyethylene (B3416737) glycol (PEG) have been used for the selective hydrogenation of crotonaldehyde. researchgate.net These polymer-supported catalysts can exhibit high catalytic activity under mild conditions. researchgate.net
Non-Noble Metal Catalysts (e.g., Co-Al2O3, Cu-based)
The use of non-noble metal catalysts, such as those based on cobalt and copper, presents a cost-effective alternative to precious metal catalysts for the synthesis of higher alcohols. osti.gov Cobalt-copper catalysts, in particular, have shown promise in the hydrogenation of carbon monoxide to produce alcohols. scielo.br These bimetallic systems are often supported on materials like alumina (B75360) (Al2O3) to enhance their activity and stability. osti.gov
Copper-based catalysts are noted for their specific activity in hydrogenating the C=O bond. mdpi.com However, when used alone, they may exhibit low selectivity towards this compound, which can act as a transient species that is quickly converted to other products. researchgate.net The combination of cobalt and copper can lead to catalysts with high CO conversion rates and activity in alcohol synthesis. scielo.br The performance of these catalysts is influenced by the preparation method and the physicochemical properties of the support material. osti.gov
| Catalyst System | Key Findings | Reference |
|---|---|---|
| Co-Cu/Al2O3 | Promising for higher alcohol synthesis from CO hydrogenation. Performance is dependent on preparation and support properties. | osti.gov |
| Cu-based | Specific activity towards C=O bond hydrogenation. May result in low selectivity to this compound as it can be a transient species. | mdpi.comresearchgate.net |
| Cu-Co composite | Active in the synthesis of alcohols from CO and H2, with high CO conversion and specific activity. | scielo.br |
Support Effects and Metal-Support Interactions
The interaction between the metal catalyst and the support material plays a critical role in determining the catalyst's performance in the selective hydrogenation of crotonaldehyde to this compound. mdpi.comoup.com Reducible oxides like TiO2, CeO2, and ZnO are often used as supports for noble metals such as Pt and Ir, as they can create strong metal-support interactions (SMSI). mdpi.comresearchgate.net These interactions can modify the electronic and geometric properties of the metal particles, leading to enhanced activity and selectivity. mdpi.com
For instance, Ir/TiO2 catalysts have demonstrated high initial reaction rates for the formation of this compound, which is attributed to high Ir dispersion and a high concentration of Ir0 species. mdpi.com The interface between the metal and the support is believed to be responsible for the activation of H2 and the C=O bond in the crotonaldehyde molecule. mdpi.com Similarly, the modification of Pt catalysts with Fe(OH)x has been shown to significantly improve the selectivity to this compound. gychbjb.com The choice of metal precursor can also influence the metal-support interaction and, consequently, the catalytic behavior. mdpi.com
| Catalyst System | Support | Key Findings on Metal-Support Interaction | Reference |
|---|---|---|---|
| Ir | TiO2 | High Ir dispersion and surface concentration of Ir0 species lead to high initial reaction rates for this compound formation. The Ir-TiOx interface is crucial for activating H2 and the C=O bond. | mdpi.com |
| Pt | Reducible Oxides (TiO2, SnO2, CeO2, ZnO) | Achieves 60-90% selectivity for this compound, in contrast to <10% on non-reducible supports like Al2O3 and MgO. | researchgate.net |
| Pt | Fe(OH)x modified | Significant improvement in selectivity to this compound due to the Pt-Fe(OH)x interaction. | gychbjb.com |
| Rh-Cu | SiO2 | Addition of Cu increases Rh dispersion and modifies Rh clusters, leading to enhanced activity and selectivity to this compound. | capes.gov.br |
Reaction Condition Optimization in Gas and Liquid Phases
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound in both gas and liquid phase hydrogenations. In the gas phase, the hydrogenation of crotonaldehyde over Pt/ZnO catalysts has been studied, with results showing that the selectivity to this compound can reach up to 80%. researchgate.net The choice of platinum precursor and the reduction temperature of the catalyst significantly impact the catalytic performance. researchgate.net
In the liquid phase, the solvent can have a profound effect on the reaction. researchgate.net For instance, using water as a solvent in the hydrogenation of crotonaldehyde over Pt/ZnO has been shown to increase the yield of this compound. researchgate.net The presence of water appears to weaken the C=O bond, facilitating its hydrogenation. researchgate.net The temperature and pressure of the reaction are also key parameters. For example, liquid-phase hydrogenation over palladium- and platinum-based catalysts is often carried out at elevated temperatures and H2 pressures. conicet.gov.ar Furthermore, in some systems, significant amounts of C4 oxygenates, including this compound, are observed at lower reaction temperatures. osti.gov
Electrocatalytic Reduction of Crotonaldehyde
Electrocatalytic reduction offers a promising and sustainable route for converting crotonaldehyde, which can be derived from biomass, into valuable chemicals like this compound. researchgate.netnih.gov This method involves the use of an electric current to drive the reduction reaction at the surface of a catalyst.
Studies have shown that the choice of catalyst material is critical for achieving high selectivity. For example, oxide-derived silver (Ag) has been found to be an effective catalyst for the formation of this compound, achieving a faradaic efficiency of 84.3% at a potential of -0.75 V versus the reversible hydrogen electrode (RHE). researchgate.netnih.gov This is significantly higher than the efficiency observed on polished Ag foils. researchgate.netnih.gov The enhanced performance is attributed to the presence of coordinatively unsaturated sites on the oxide-derived Ag surface, which facilitate the adsorption of crotonaldehyde through its oxygen atom. researchgate.netnih.gov
In contrast, other catalysts like electrodeposited iron (Fe) nanoflakes have been shown to favor the production of 1-butanol (B46404). researchgate.netnih.gov The reaction is typically carried out in a buffered electrolyte solution, such as potassium phosphate (B84403) buffer at a neutral pH. researchgate.netnih.gov The mechanism of reduction can be influenced by pH, with the unprotonated form of crotonaldehyde being reduced to this compound at a pH greater than 8. rsc.org
Biocatalytic Approaches
Biocatalytic methods, employing either isolated enzymes or whole-cell systems, are gaining attention for the production of this compound due to their high selectivity and operation under mild conditions.
Enzyme-Mediated Transformations
Specific enzymes, such as alcohol dehydrogenases (ADHs), are capable of catalyzing the reduction of crotonaldehyde to this compound. A novel ADH from Yokenella sp. strain WZY002, designated YsADH, has been identified and characterized. researchgate.net This enzyme demonstrates a preference for allylic/benzyl aldehydes and can effectively reduce crotonaldehyde. researchgate.net The optimal conditions for this reduction were found to be a pH of 6.5 and a temperature of 65°C. researchgate.net The enzyme requires NADP(H) as a coenzyme. researchgate.net
Furthermore, cascade biocatalysis systems have been developed to improve the efficiency of these transformations. For instance, an E. coli strain co-expressing an NADP+-specific ADH and an oxygen-dependent NADPH oxidase has been constructed for the oxidation of α,β-unsaturated alcohols, demonstrating the potential for reversible reactions. researchgate.net
Alternative Synthetic Routes
Beyond traditional industrial production, alternative methodologies for synthesizing this compound leverage different starting materials and catalytic systems. These routes are of interest for their potential use of renewable feedstocks and for providing access to this compound through diverse chemical transformations.
Biomass-Derived Feedstocks
The utilization of biomass as a starting point for chemical production is a cornerstone of green chemistry. This compound can be synthesized from feedstocks like ethanol (B145695), which can be sourced from the fermentation of renewable materials such as sugar, starch, and lignocellulose. aidic.itacademie-sciences.fr
This compound is a key, albeit often transient, intermediate in the Lebedev process, which directly converts ethanol into 1,3-butadiene (B125203) in a single step. academie-sciences.frscielo.br This process relies on multifunctional catalysts and involves a sequence of reactions. The formation of this compound is a critical juncture in this pathway before its final dehydration to butadiene. researchgate.netmdpi.com
The conversion proceeds through the following steps:
Dehydrogenation of Ethanol: Ethanol is first dehydrogenated to form acetaldehyde (B116499). scielo.brmdpi.com This step often occurs over basic or metallic sites on the catalyst. aidic.it
Aldol (B89426) Condensation: Two molecules of acetaldehyde undergo an aldol condensation to produce 3-hydroxybutanal (acetaldol). academie-sciences.frscielo.br
Dehydration to Crotonaldehyde: The acetaldol intermediate is then dehydrated to form crotonaldehyde. academie-sciences.frscielo.br
Reduction to this compound: Crotonaldehyde is reduced to this compound. mdpi.com In the context of the Lebedev process, this reduction is typically accomplished via a Meerwein-Ponndorf-Verley (MPV) reaction, where ethanol acts as the hydrogen donor, regenerating a molecule of acetaldehyde in the process. aidic.itacademie-sciences.frmdpi.com
Table 1: Reaction Sequence for this compound Formation from Ethanol This table is interactive. You can sort and filter the data.
| Step | Reactant(s) | Product | Reaction Type |
|---|---|---|---|
| 1 | Ethanol | Acetaldehyde | Dehydrogenation |
| 2 | Acetaldehyde (2 molecules) | 3-Hydroxybutanal (Acetaldol) | Aldol Condensation |
| 3 | 3-Hydroxybutanal | Crotonaldehyde | Dehydration |
| 4 | Crotonaldehyde, Ethanol | This compound, Acetaldehyde | Meerwein-Ponndorf-Verley (MPV) Reduction |
The synthesis of this compound can also be achieved through the hydration of 1,3-butadiene. ontosight.ai This reaction is essentially the reverse of the final step of the Lebedev process, where this compound is dehydrated to produce 1,3-butadiene. researchgate.net While the dehydration of this compound over solid acid catalysts like silica-alumina is extensively studied, the direct hydration of 1,3-butadiene presents a more direct route to the alcohol from a common C4 feedstock. researchgate.netcsic.es
The reaction involves the addition of a water molecule across one of the double bonds of 1,3-butadiene. The regioselectivity of this addition is crucial to obtaining this compound (2-buten-1-ol) as the desired product over its isomers. The conditions for this transformation typically require catalytic mediation to proceed efficiently.
Multi-step Organic Synthesis Strategies
In the context of laboratory and fine chemical synthesis, this compound can be prepared through various multi-step organic synthesis strategies. These methods offer high selectivity and control over the product's stereochemistry, which is often a requirement for pharmaceutical and specialty chemical applications. This approach involves designing a reaction pathway from a readily available starting material by performing a series of distinct chemical transformations.
A multi-step synthesis generally involves:
Carbon Skeleton Construction: Assembling the basic carbon framework of the target molecule.
Functional Group Interconversion: Introducing, removing, or modifying functional groups.
Stereochemical Control: Directing the formation of specific stereoisomers.
One modern example of a multi-step strategy for synthesizing homoallylic alcohols, a class that includes this compound, is the nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes. This method provides an efficient route to these valuable compounds in a single catalytic step, yielding products with high diastereoselectivity and enantioselectivity. This type of reaction showcases how advanced catalytic methods can construct complex molecules like this compound from simpler precursors (a diene and an aldehyde) with a high degree of precision.
Mechanistic Investigations of Crotyl Alcohol Transformations
Oxidation Reactions
The oxidation of crotyl alcohol is a key process for the synthesis of crotonaldehyde (B89634), a valuable intermediate in the production of various chemicals, including sorbic acid, a widely used food preservative. aston.ac.uk This section explores the different mechanistic pathways involved in the oxidation of this compound.
Oxidative Dehydrogenation to Crotonaldehyde
The conversion of this compound to crotonaldehyde via oxidative dehydrogenation is a primary focus of research, with both homogeneous and heterogeneous catalysis playing important roles. aston.ac.ukrsc.org
A proposed mechanism for the homogeneous Pd-catalyzed oxidation of this compound involves the following key steps ub.edu:
Reaction of a Pd(0) species with O₂ to form a Pd(II)-peroxo intermediate.
Coordination of this compound to the Pd(II) center.
β-hydride elimination to form crotonaldehyde and a Pd(0)-hydrido species.
Reductive elimination of water to regenerate the Pd(0) catalyst.
It has been suggested that the homogeneous catalyst is slightly more active than its heterogeneous counterpart. ub.eduacs.org
Heterogeneous catalysts, particularly those based on palladium and gold (Au) nanoparticles, have shown great promise for the selective oxidation of this compound. lookchem.comcapes.gov.br These bimetallic catalysts can exhibit enhanced activity and selectivity compared to their monometallic counterparts. cardiff.ac.uk The mechanism on these surfaces is believed to involve the adsorption of this compound onto the catalyst surface, followed by a series of surface-mediated reactions.
The use of Pd-Au core-shell nanoparticles has been investigated, where a Pd-rich surface is responsible for the catalytic activity. capes.gov.br The reaction is proposed to proceed through a redox mechanism involving the oxidation and re-reduction of palladium on the nanoparticle surface. capes.gov.br The structure of the bimetallic nanoparticles, whether an alloy or a core-shell configuration, significantly influences their catalytic performance. lookchem.comcapes.gov.br Sequentially reduced nanoparticles with Pd-enriched surfaces have demonstrated high activity for this compound oxidation at room temperature without the need for a base. capes.gov.br
The enhanced stability of the heterogeneous phase is a key advantage, leading to better performance under practical reaction conditions. ub.eduacs.org The interplay between homogeneous and heterogeneous phases is also a critical aspect, with leaching of metal species from the solid catalyst potentially contributing to a homogeneous catalytic cycle. ub.eduacs.org
The presence of adsorbed oxygen on the catalyst surface plays a crucial role in the selective oxidation of this compound. In situ and operando spectroscopic studies have revealed that oxygen is critical for weakening the adsorption of the crotonaldehyde product. rsc.orgpublish.csiro.au This facilitates the desorption of crotonaldehyde from the surface, thereby preventing further reactions such as decarbonylation, which leads to undesired byproducts like propene and carbon monoxide. rsc.orgacs.org
On a clean Pd(111) surface, a significant portion of the formed crotonaldehyde undergoes decarbonylation. acs.org However, the presence of co-adsorbed oxygen suppresses this pathway and promotes the release of crotonaldehyde from the surface. acs.org The effect of co-adsorbed oxygen on the adsorption of crotonaldehyde has been studied computationally, showing that at high oxygen coverage, the adsorption of crotonaldehyde is weakened due to steric interactions. researchgate.net
Surface studies on Pd(111) have shown that at low temperatures, this compound adsorbs intact with its C=C bond parallel to the surface. acs.org The activation likely proceeds through an allyl alkoxide intermediate, which can then follow different reaction channels. The dominant pathway leads to the formation of surface-bound crotonaldehyde, while a minor pathway involves C-O bond scission, producing 2-butene (B3427860) and water. acs.org
| Feature | Homogeneous Catalysis (Pd-catalyzed) | Heterogeneous Catalysis (Pd-Au nanoparticles) |
| Catalyst State | Dissolved in the reaction medium | Solid, separate phase |
| Proposed Active Species | Pd(II)-peroxo species ub.edu | Pd-rich surfaces, Pd(II) species aston.ac.ukcapes.gov.br |
| Key Mechanistic Step | Formation of a Pd(II)-peroxo intermediate ub.edu | Surface-mediated redox cycle of Pd capes.gov.br |
| Selectivity Control | Dependent on ligand and reaction conditions | Influenced by nanoparticle structure and adsorbed oxygen lookchem.comrsc.org |
| Advantages | Potentially higher activity ub.eduacs.org | Enhanced stability, easier separation ub.eduacs.org |
| Disadvantages | Catalyst deactivation and separation issues acs.org | Potential for metal leaching ub.eduacs.org |
Advanced Oxidation Processes (e.g., Peroxomonosulfate, Chloramine-T)
Advanced Oxidation Processes (AOPs) are effective methods for the oxidation of organic compounds and involve the generation of highly reactive species like hydroxyl radicals. researchgate.net The oxidation of this compound using reagents like peroxomonosulfate and Chloramine-T falls under this category.
The oxidation of this compound by peroxomonosulfate has been studied to understand the role of the activated species. researchgate.netresearchgate.netresearchgate.netgoogle.comsemanticscholar.org Similarly, the oxidation by Chloramine-T, a source of positive chlorine, has been investigated in both acidic and alkaline media. researchgate.netnih.govtubitak.gov.trsemanticscholar.org The speciation of Chloramine-T is a key factor in determining the reaction mechanism. nih.govtubitak.gov.trsemanticscholar.org In alkaline medium, the reaction is often slow and can be catalyzed by transition metal ions like osmium(VIII). nih.govtubitak.gov.trsemanticscholar.orgthieme-connect.com
Kinetic studies are essential for elucidating the reaction mechanisms and deriving rate laws that describe the reaction rates as a function of reactant concentrations.
For the oxidation of this compound by peroxomonosulfate in an aqueous acidic medium, a plausible reaction mechanism has been proposed, and a corresponding rate law has been derived that aligns with experimental observations. researchgate.netresearchgate.netresearchgate.netgoogle.comsemanticscholar.org The activation parameters, including the energy and entropy of activation, have been calculated to be 37.21 ± 0.5 kJ mol⁻¹ and -148.91 ± 2.7 J K⁻¹ mol⁻¹, respectively. researchgate.netresearchgate.netresearchgate.netgoogle.com
The kinetics of the oxidation of this compound by Chloramine-T have been studied in both acidic and alkaline solutions. researchgate.netnih.govtubitak.gov.trsemanticscholar.org
In acidic medium: The reaction is first order with respect to Chloramine-T. nih.gov The rate is found to be independent of the this compound concentration. nih.gov
In alkaline medium (Os(VIII) catalyzed): The reaction is also first order with respect to Chloramine-T. nih.gov The rate is influenced by the concentrations of hydroxide (B78521) ions and the osmium(VIII) catalyst. nih.govthieme-connect.com A complex is proposed to form between the Os(VIII) species and this compound. nih.gov
The derived rate laws from these kinetic studies provide valuable insights into the step-by-step process of the oxidation reaction.
| Oxidant | Medium | Key Kinetic Findings | Activation Energy (Ea) | Activation Entropy (ΔS‡) |
| Peroxomonosulfate | Aqueous Acidic | First order with respect to peroxomonosulfate. researchgate.netresearchgate.netresearchgate.netgoogle.com | 37.21 ± 0.5 kJ mol⁻¹ researchgate.netresearchgate.netresearchgate.netgoogle.com | -148.91 ± 2.7 J K⁻¹ mol⁻¹ researchgate.netresearchgate.netresearchgate.netgoogle.com |
| Chloramine-T | Acidic | First order in [CAT], zero order in [this compound]. nih.gov | Evaluated researchgate.netnih.govtubitak.gov.trsemanticscholar.org | Evaluated researchgate.netnih.govtubitak.gov.trsemanticscholar.org |
| Chloramine-T | Alkaline (Os(VIII) catalyzed) | First order in [CAT] and [Os(VIII)], inverse fractional order in [OH⁻]. nih.govthieme-connect.com | Evaluated researchgate.netnih.govtubitak.gov.trsemanticscholar.org | Evaluated researchgate.netnih.govtubitak.gov.trsemanticscholar.org |
Thermodynamic Activation Parameters (e.g., Activation Energy, Activation Entropy)
The oxidation of this compound has been studied to determine its thermodynamic activation parameters, providing insights into the reaction's feasibility and the nature of the transition state.
In the oxidation of this compound by chloramine-T in an acidic medium, the reaction was studied at different temperatures (35, 40, and 45 °C). nih.gov The calculated activation energy (Ea) was found to be 53.84 ± 0.31 kJ/mol, and the activation entropy (ΔS#) was -139.8 ± 1.6 J/K mol. nih.gov These values suggest a moderately temperature-sensitive reaction and a more ordered transition state compared to the reactants.
When the oxidation was carried out in an alkaline medium catalyzed by Os(VIII), the activation energy was determined to be 54.62 ± 0.06 kJ/mol, and the activation entropy was -154.19 ± 0.31 J/K mol at temperatures of 40, 45, and 50 °C. nih.gov Similarly, in the Os(VIII)-catalyzed oxidation by hexacyanoferrate(III) in an alkaline medium, the activation energy and entropy were found to be 36.833 kJ/mol and -141.518 J/K mol, respectively. researchgate.net The negative entropy of activation in these reactions points towards the formation of a more structured activated complex. researchtrend.net
The oxidation of this compound by N-chlorosaccharin in the presence of CTAB micelles also provided thermodynamic data. researchtrend.net The activation energy was 61.19 kJ/mol, and the entropy of activation was -91.26 J/K mol. researchtrend.net The fairly high values for the change in enthalpy (ΔH#) and Gibbs free energy (ΔG#) of activation indicate a solvated transition state. researchtrend.net
Table 1: Thermodynamic Activation Parameters for the Oxidation of this compound
| Oxidizing System | Medium | Catalyst | Activation Energy (Ea) (kJ/mol) | Activation Entropy (ΔS#) (J/K mol) |
| Chloramine-T nih.gov | Acidic | None | 53.84 ± 0.31 | -139.8 ± 1.6 |
| Chloramine-T nih.gov | Alkaline | Os(VIII) | 54.62 ± 0.06 | -154.19 ± 0.31 |
| Hexacyanoferrate(III) researchgate.net | Alkaline | Os(VIII) | 36.833 | -141.518 |
| N-chlorosaccharin/CTAB researchtrend.net | Micellar | CTAB | 61.19 | -91.26 |
Catalyst Influence (e.g., Os(VIII) catalysis)
The oxidation of this compound is significantly influenced by catalysts, particularly osmium(VIII). nih.govresearchgate.netnih.gov In alkaline medium, the oxidation by chloramine-T is slow, but the introduction of Os(VIII) as a catalyst enhances the reaction rate. nih.gov Kinetic studies of the Os(VIII)-catalyzed oxidation of this compound by hexacyanoferrate(III) in an alkaline medium show a first-order dependence on the catalyst concentration. researchgate.net
The proposed mechanism for the Os(VIII)-catalyzed oxidation involves the formation of a complex between the catalyst and the alcohol. This is followed by a redox reaction to produce the oxidized product and a reduced form of the catalyst, which is then regenerated by the primary oxidant. nih.govresearchgate.net The catalytic cycle highlights the role of Os(VIII) in facilitating the electron transfer process. nih.govnih.gov
Epoxidation Reactions
This compound can undergo epoxidation at its carbon-carbon double bond to form 2,3-epoxybutan-1-ol. evitachem.com This reaction is typically carried out using a peroxide, such as hydrogen peroxide, in the presence of a catalyst. evitachem.comresearchgate.net Titanium silicate (B1173343) catalysts, like TS-1, have been shown to be effective for this transformation. evitachem.comresearchgate.net The mechanism involves the activation of hydrogen peroxide by the titanium centers in the catalyst, leading to the formation of an active oxygen species that then reacts with the double bond of this compound. researchgate.net The use of a solvent, such as methanol (B129727), is often necessary for the formation of the active catalytic complexes. researchgate.net Studies have shown that even a low concentration of methanol can be sufficient to facilitate the epoxidation. researchgate.net
Hydrogenation Reactions
The selective hydrogenation of crotonaldehyde to this compound is a significant industrial process. magtech.com.cn This transformation requires catalysts that can selectively reduce the carbonyl group (C=O) while leaving the carbon-carbon double bond (C=C) intact.
Selective Hydrogenation of the Carbonyl Group
Thermodynamically, the hydrogenation of the C=C bond in crotonaldehyde is more favorable than the hydrogenation of the C=O bond by about 35 kJ/mol. researchgate.net Therefore, achieving high selectivity for this compound requires careful catalyst design and control of reaction conditions.
The selectivity of the hydrogenation reaction is heavily dependent on the adsorption mode of crotonaldehyde on the catalyst surface. researchgate.netaip.org Different metal surfaces exhibit distinct adsorption behaviors.
On copper (Cu) surfaces, crotonaldehyde tends to adsorb in a planar geometry, which favors the hydrogenation of the C=C bond. mdpi.com Infrared spectroscopy studies show that on Cu, the C=C bond is not significantly altered upon adsorption, suggesting that the primary interaction is through the C=O group. aip.org Density functional theory (DFT) calculations support this, indicating that crotonaldehyde adsorbs on Cu via the oxygen atom of the carbonyl group in a mono-coordinated fashion. researchgate.netnih.gov
In contrast, on platinum (Pt) surfaces, crotonaldehyde prefers to adsorb through multi-coordination centered around the C=C bond. researchgate.netaip.org This mode of adsorption makes both the C=C and C=O bonds accessible for hydrogenation, leading to lower selectivity for this compound. aip.org
The modification of noble metal catalysts with metal oxides can significantly enhance selectivity towards this compound. researchgate.netacs.org For instance, modifying iridium (Ir) catalysts with oxides like ReOx, MoOx, or NbOx promotes the adsorption of crotonaldehyde on the oxide species. researchgate.netacs.orgacs.org This positioning of the adsorbed crotonaldehyde in proximity to the active metal sites is crucial for the selective reduction of the carbonyl group. researchgate.netacs.org In situ spectroscopic studies on Pt nanoparticle-Co3O4 interface catalysts have shown that crotonaldehyde adsorbs on the cobalt oxide surface, likely through the aldehyde oxygen. acs.org
Table 2: Adsorption Modes of Crotonaldehyde on Different Catalyst Surfaces
| Catalyst Surface | Predominant Adsorption Mode | Consequence for Selectivity |
| Copper (Cu) researchgate.netaip.orgmdpi.comnih.gov | Planar, via C=O group | Low selectivity to this compound |
| Platinum (Pt) researchgate.netaip.org | Multi-coordination, via C=C bond | Low selectivity to this compound |
| Metal Oxide Modified Ir researchgate.netacs.org | Adsorption on oxide via C=O group | High selectivity to this compound |
| Pt-Co3O4 acs.org | Adsorption on oxide via C=O group | Production of this compound |
The mechanism of selective hydrogenation often involves the generation of hydride species (H-) which then attack the carbonyl carbon. researchgate.netacs.orgutdallas.edu In systems with metal oxide-modified iridium catalysts, it is proposed that the iridium metal is responsible for the generation of hydride species from H2. researchgate.netacs.org
Adsorption of crotonaldehyde onto the metal oxide species. researchgate.netacs.org
Generation of hydride species from H2 on the iridium metal sites. researchgate.netacs.org
Attack of the generated hydride on the adsorbed crotonaldehyde. This step is often the rate-determining step. researchgate.netacs.org
Desorption of the resulting this compound. researchgate.netacs.org
This mechanism highlights a synergistic effect between the metal and the oxide support, where the oxide activates the carbonyl group and the metal provides the reducing hydride species. researchgate.netacs.org This targeted hydride attack on the carbonyl carbon is key to the high selectivity for this compound formation. libretexts.org
Rate-Determining Steps
Studies have shown that the rate-determining step can vary depending on the catalyst and reaction conditions. For instance, in the conversion of ethanol (B145695) to 1,3-butadiene (B125203) over MgO-SiO2 catalysts, the rate-limiting step was identified as acetaldehyde (B116499) condensation at temperatures between 300 and 400 °C. However, at a higher temperature of 450 °C, ethanol dehydrogenation became the rate-limiting step. ucl.ac.uk In the context of crotonaldehyde hydrogenation to this compound over metal oxide-modified iridium catalysts, the process involves four steps:
Adsorption of crotonaldehyde onto the metal oxide species.
Generation of hydride species from H₂ on the iridium metal.
Attack of the hydride on the adsorbed crotonaldehyde.
Desorption of the resulting this compound.
In this specific system, the third step, the hydride attack on the adsorbed crotonaldehyde, is considered the rate-determining step. researchgate.netacs.org
Over-Hydrogenation Pathways to Saturated Alcohols (e.g., 1-Butanol)
The hydrogenation of this compound can lead to the formation of the saturated alcohol, 1-butanol (B46404). This is often considered an "over-hydrogenation" product when the desired product is an unsaturated intermediate. The pathway to 1-butanol typically involves the hydrogenation of the carbon-carbon double bond in this compound. mdpi.commdpi.com
Several catalytic systems have been studied for this transformation. For example, Pd/Al₂O₃ has been shown to catalyze the hydrogenation of this compound to 1-butanol. semanticscholar.org In the context of the Guerbet reaction, 1-butanol can be formed through the hydrogenation of intermediates like butanal or crotonaldehyde, with this compound being a precursor to butanal through isomerization. csic.esvirginia.edu The formation of 1-butanol can also occur as a sequential reaction where crotonaldehyde is first hydrogenated to this compound, which is then further hydrogenated to 1-butanol. surrey.ac.uk The reactivity of this compound towards hydrogenation can be significant; for instance, its conversion to 1-butanol can occur at a higher rate than the hydrogenation of other C4 alkynols under similar conditions. semanticscholar.org
| Catalyst System | Intermediate(s) | Final Product | Reference(s) |
| Pd/Al₂O₃ | This compound | 1-Butanol | semanticscholar.org |
| Acid-Base Catalysts (Guerbet) | This compound, Butanal | 1-Butanol | csic.esvirginia.edu |
| Ag(111) | This compound | 1-Butanol | surrey.ac.uk |
| Pd/Al₂O₃ | 3-Butyn-1-ol, 3-Buten-1-ol, this compound | 1-Butanol | mdpi.com |
Isomerization Reactions
Isomerization to 3-Buten-2-ol (B146109)
The isomerization of this compound to 3-buten-2-ol is a key transformation that has been observed over various catalysts. oup.comoup.com
The isomerization of this compound to 3-buten-2-ol is a component of a stepwise reaction pathway in the production of 1,3-butadiene from this compound. Over catalysts like V₂O₅/SiO₂, the isomerization to 3-buten-2-ol occurs first, followed by the dehydration of 3-buten-2-ol to form 1,3-butadiene. researchgate.netresearchgate.net This indicates a sequential mechanism where the isomerization is a distinct and necessary step before dehydration.
Isomerization to Butanal
Another important isomerization pathway for this compound is its conversion to butanal. mdpi.comresearchgate.net This reaction is often observed in catalytic systems used for hydrogenation and can be promoted by various materials including Al₂O₃, Cu, Pd, and Ni. mdpi.com The isomerization to butanal can be a significant side reaction or a key step in a multi-step synthesis, for example, in the Guerbet pathway where butanal is subsequently hydrogenated to 1-butanol. virginia.eduescholarship.org Theoretical studies on MgO catalysts have explored the potential energy profile for this isomerization, providing insights into the reaction mechanism at a molecular level. researchgate.net
| Isomerization Product | Catalyst | Key Findings | Reference(s) |
| 3-Buten-2-ol | V₂O₅/SiO₂ | Isomerization occurs at Lewis acid sites. | oup.comoup.com |
| 3-Buten-2-ol | V₂O₅/SiO₂, Al₂O₃/SiO₂ | Stepwise reaction where isomerization precedes dehydration to 1,3-butadiene. | researchgate.netresearchgate.net |
| Butanal | Al₂O₃, Cu, Pd, Ni | These materials promote the isomerization of this compound to butanal. | mdpi.com |
| Butanal | MgO | Theoretical studies have detailed the potential energy profile. | researchgate.net |
| Butanal | Hydroxyapatite (HAP) | Isomerization is part of the Guerbet pathway to 1-butanol. | virginia.eduescholarship.org |
Ruthenium-Catalyzed Allylic Alcohol Isomerization
The isomerization of allylic alcohols, such as this compound, into their corresponding carbonyl compounds is a highly atom-economical transformation. mdpi.comresearchgate.netecust.edu.cn Ruthenium complexes have proven to be particularly effective catalysts for this reaction. ecust.edu.cnmdpi.com The efficiency of these catalysts can be influenced by the ligands attached to the ruthenium center; for instance, complexes with CO ligands tend to show higher activity than those with PPh3 ligands. diva-portal.org
Oxo-π-allyl Mechanism
One of the proposed mechanisms for the metal-catalyzed isomerization of allylic alcohols is the oxo-π-allyl mechanism. mdpi.comacademie-sciences.fr This pathway involves the coordination of the deprotonated allylic alcohol to the metal center through both its double bond and the oxygen atom. mdpi.com Following this, a β-hydride elimination occurs, leading to the formation of a hydrido-metal-enone intermediate. This intermediate then rearranges to a π-oxo-allyl complex. Finally, protonation of this complex yields the enol, which tautomerizes to the more stable carbonyl product. mdpi.com For this mechanism to be effective, a high oxidation state of the transition metal is often required. academie-sciences.fr
In some ruthenium-catalyzed systems, the isomerization is believed to occur within the coordination sphere of the ruthenium catalyst. diva-portal.org This is supported by experiments where the presence of an external unsaturated ketone did not interfere with the isomerization process, suggesting an intramolecular mechanism. diva-portal.org
Stereochemical Considerations in Isomerization
The stereochemical outcome of ruthenium-catalyzed transformations involving this compound is a critical aspect, particularly in the synthesis of complex molecules like polyketides. nih.gov The use of chiral ligands, such as JOSIPHOS, in conjunction with ruthenium catalysts allows for high levels of diastereo- and enantioselectivity in the crotylation of primary alcohols. nih.govrsc.org
For instance, iodide-bound ruthenium-JOSIPHOS complexes can catalyze the anti-crotylation of primary alcohols with excellent stereocontrol. nih.govrsc.org Computational studies suggest that iodide counterions play a crucial role in controlling the stereochemistry at the ruthenium center and stabilizing the transition state through hydrogen bonding. nih.gov Conversely, the use of other chiral counterions, like those derived from BINOL-phosphate, can lead to syn-diastereoselective crotylations. rsc.orgrsc.org The nature of the counterion can influence the rate of isomerization of the crotylruthenium intermediate, thereby dictating the stereochemical outcome of the reaction. rsc.orgrsc.org
Dehydration Reactions
The dehydration of this compound is a significant industrial process, primarily for the production of 1,3-butadiene, a key monomer for synthetic rubber production. researchgate.netrsc.org
Catalytic Dehydration to 1,3-Butadiene
The vapor-phase dehydration of this compound over solid acid catalysts is an effective method for producing 1,3-butadiene. researchgate.netresearchgate.net Catalysts such as silica-alumina have demonstrated high conversion and selectivity for this reaction. researchgate.netjst.go.jp
The reaction pathway can vary depending on the catalyst used. For example, over a V2O5/SiO2 catalyst, the reaction proceeds stepwise, with the initial isomerization of this compound to 3-buten-2-ol, which then dehydrates to 1,3-butadiene. researchgate.netresearchgate.net In contrast, with an Al2O3/SiO2 catalyst, both direct dehydration of this compound to 1,3-butadiene and the stepwise pathway occur simultaneously. researchgate.netresearchgate.net
A significant challenge in this process is catalyst deactivation, which can occur due to the adsorption of water produced during the reaction. jst.go.jp This deactivation is often reversible, and the catalyst can be regenerated by drying. jst.go.jp
Acid-Base Catalysis in Dehydration
The dehydration of alcohols is generally catalyzed by acid sites on the catalyst surface. rsc.org In the context of this compound dehydration to 1,3-butadiene, both Brønsted and Lewis acid sites can play a role. researchgate.net The nature and strength of these acid sites are crucial for catalytic activity and selectivity. researchgate.net For instance, strong acid catalysts like silica-alumina can effectively catalyze the dehydration at lower temperatures compared to weaker acid catalysts. researchgate.net
Influence of Catalyst Loading and Temperature
The performance of the dehydration reaction is significantly influenced by both catalyst loading and reaction temperature. The loading of the active metal oxide on the support can affect the reaction mechanism. For instance, the mechanism for 1,3-butadiene production over a WO3/SiO2 catalyst was found to be dependent on the tungsten loading. researchgate.net
Temperature is another critical parameter. Higher temperatures generally favor the dehydration reaction. osti.gov For instance, in the conversion of ethanol to butadiene, the dehydration of this compound is thermodynamically favorable at all tested temperatures, while other steps in the sequence are more temperature-sensitive. rsc.org However, excessively high temperatures can lead to side reactions and reduced selectivity. osti.gov For example, in the dehydration of 1,3-butanediol, strong acid catalysts can promote the reaction at temperatures below 250°C, whereas weaker acid catalysts require temperatures above 325°C. researchgate.net
Table 1: Effect of Catalyst and Temperature on this compound Dehydration
| Catalyst | Temperature (°C) | This compound Conversion (%) | 1,3-Butadiene Selectivity (%) | Reference |
| Commercial SiO2-Al2O3 | Not specified | >95 | >95 | jst.go.jp |
| V2O5/SiO2 | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |
| Al2O3/SiO2 | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |
| WO3/SiO2 | Not specified | Not specified | Not specified | researchgate.net |
| Y/Beta | >200 | Not specified | Not specified | nankai.edu.cn |
| Zn/Beta | >200 | Not specified | Not specified | nankai.edu.cn |
| Zn-Y/Beta | >200 | Not specified | Not specified | nankai.edu.cn |
Catalyst Design and Characterization for Crotyl Alcohol Chemistry
Heterogeneous Catalyst Development
The performance of heterogeneous catalysts in the selective hydrogenation of crotonaldehyde (B89634) to crotyl alcohol is significantly influenced by the choice of metal and the presence of metal oxides. Noble metals such as iridium, platinum, and palladium, as well as non-noble metals like cobalt, have been extensively investigated for this reaction. researchgate.net
Research has shown that modifying active metals with various metal oxides can dramatically enhance both the activity and selectivity of the catalyst. acs.orgresearchgate.net For instance, the modification of iridium (Ir) supported on silica (SiO2) with metal oxides like molybdenum oxide (MoOx), tungsten oxide (WOx), niobium oxide (NbOx), iron oxide (FeOx), and rhenium oxide (ReOx) has proven effective. acs.orgresearchgate.netelsevierpure.com Among these, a MoOx-modified Ir/SiO2 catalyst demonstrated the highest efficiency, achieving a 90% yield of this compound. acs.orgresearchgate.net In contrast, modifiers like cobalt oxide (CoOx), vanadium oxide (VOx), and manganese oxide (MnOx) were found to be unfavorable for this specific reaction. acs.org
The promotional effect of these metal oxides is attributed to their ability to facilitate the adsorption of crotonaldehyde, bringing it in close proximity to the active metal sites where hydrogen activation occurs. acs.orgresearchgate.net For example, in ReOx-modified Ir catalysts, the Ir metal is responsible for generating hydride species from H2, while the ReOx component promotes the adsorption and activation of the aldehyde group in crotonaldehyde. acs.orgresearchgate.net This synergistic interaction leads to higher activity and improved selectivity towards this compound. acs.orgresearchgate.net
Furthermore, studies have explored the use of bimetallic catalysts, where the addition of a second metal can significantly alter the catalytic properties. For instance, the addition of zirconium, titanium, or ruthenium to cobalt-alumina catalysts has been shown to increase the formation rate of this compound while reducing the formation of by-products. researchgate.net The choice of support material also plays a crucial role, with materials like titania (TiO2), zirconia (ZrO2), and zinc oxide (ZnO) being investigated as supports for iridium-based catalysts. google.com
Table 1: Performance of Various Metal and Metal Oxide Catalysts in this compound Synthesis
| Catalyst | Support | Promoter/Modifier | This compound Yield (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Ir | SiO2 | MoOx | 90 | 94.2 | acs.orgresearchgate.net |
| Ir | SiO2 | ReOx | 90 | 90 | acs.org |
| Ir | SiO2 | WOx | - | <90 | acs.org |
| Ir | SiO2 | NbOx | - | <90 | acs.org |
| Ir | SiO2 | FeOx | - | 69.3 | acs.org |
| Pt | α-Ga2O3 | - | - | 91 | google.com |
| Au | ZnO | - | - | 79 | google.com |
| Ir | TiO2 | - | - | 65 | google.com |
| Co | Al2O3 | Zr | - | - | researchgate.net |
Note: '-' indicates data not available in the provided sources.
The method used to synthesize a catalyst plays a critical role in determining its final physical and chemical properties, which in turn affect its catalytic performance. Common methods for preparing catalysts for this compound synthesis include impregnation and co-precipitation.
Impregnation is a widely used and relatively simple technique where a porous support material is contacted with a solution containing the precursor of the active metal. uu.nlyoutube.com This can be done through methods like incipient wetness impregnation (also known as dry impregnation or pore volume impregnation), where the volume of the precursor solution is just enough to fill the pores of the support. youtube.com For example, iridium-based catalysts on supports like TiO2, ZrO2, or ZnO can be prepared by impregnating the support with a solution of an iridium precursor, such as H2IrCl6. google.com The impregnated support is then dried and subjected to a reduction treatment to obtain the final catalyst. google.com The use of aqueous chelated metal complexes in the impregnation solution can lead to a steep increase in viscosity upon solvent evaporation, which helps to inhibit the redistribution of the precursor and favors high dispersion of the active phase after drying. uu.nl
Co-precipitation is another important method, particularly for creating mixed-oxide catalysts or catalysts with a high metal loading. This technique involves the simultaneous precipitation of the active component and the support precursor from a solution. cambridgepublish.com The choice of the co-precipitation agent can significantly influence the properties of the final catalyst, such as the particle size of the active metal. mdpi.com For instance, in the synthesis of Au-CeO2 catalysts, using sodium hydroxide (B78521) (NaOH) as the co-precipitation agent leads to smaller and more homogeneous gold nanoparticles compared to using agents like hexamethylenetetramine or urea. mdpi.com A series of K-modified copper-cobalt based catalysts for higher alcohol synthesis have been successfully prepared using a step-by-step continuous co-precipitation method. cambridgepublish.com
While not explicitly detailed in the context of this compound in the provided search results, wet-kneading is another potential synthesis method. It involves mixing the support material with a solution of the active precursor to form a paste, which is then dried and calcined.
Modifying the structure of catalysts and introducing dopants are key strategies to enhance their activity and selectivity in the selective hydrogenation of crotonaldehyde to this compound. These modifications can alter the electronic properties of the active metal, improve its dispersion, and create new active sites.
One of the most effective strategies is the modification of a primary active metal with a second metal oxide. acs.orgresearchgate.net As previously mentioned, modifying Ir/SiO2 catalysts with oxides such as MoOx, WOx, NbOx, FeOx, and ReOx has been shown to significantly boost both activity and selectivity towards this compound. acs.orgresearchgate.netelsevierpure.com The optimal molar ratio between the metal oxide and the active metal is crucial for achieving the best performance. acs.orgresearchgate.net For example, an Ir-MoOx/SiO2 catalyst with a Mo/Ir molar ratio of 1 was found to be the most efficient. acs.orgresearchgate.net These metal oxide modifiers are believed to play a role in the adsorption and activation of the crotonaldehyde molecule, thereby facilitating the hydrogenation of the C=O bond. acs.orgresearchgate.net
Doping with non-metallic elements can also be a viable strategy. For instance, thiophene doping of supported gold catalysts has been shown to increase the rate of this compound formation from crotonaldehyde hydrogenation, representing a rare example of promotion of gold by sulfur. rsc.org
The choice of the metal precursor during synthesis can also lead to structural modifications that impact catalytic performance. For example, Pt/Ga2O3 catalysts prepared from a chlorine-free Pt(acac)2 precursor exhibited higher activity and selectivity to this compound compared to those prepared from H2PtCl6, which was attributed to the formation of smaller Pt particles in the former. mdpi.com
Furthermore, the support material itself can be modified to enhance catalytic performance. Zirconium-modified Y zeolites, for example, can be prepared by impregnation of the zeolite with anhydrous-ethanol and aqueous ion exchange methods. researchgate.net While this specific example is not directly for this compound synthesis, it illustrates the principle of support modification.
The size and dispersion of metal nanoparticles on a support are critical factors that significantly influence the activity and selectivity of catalysts in the hydrogenation of crotonaldehyde to this compound.
Studies have shown a clear correlation between metal particle size and catalytic performance. For instance, in the gas-phase hydrogenation of crotonaldehyde over platinum (Pt) nanoparticles supported on SBA-15, the selectivity towards this compound increased from 13.7% to 33.9% as the particle size grew from 1.7 to 7.1 nm. osti.gov This increase in selectivity is attributed to the enhanced interaction of the C=O group with the terrace sites on larger Pt particles. osti.gov Larger nanoparticles possess a greater fraction of surface atoms in these terrace sites, which are more selective for the formation of the unsaturated alcohol. osti.gov
Conversely, smaller metal particles can sometimes lead to higher activity. An Ir/BN catalyst calcined at 500 °C, which had a mean Ir particle diameter of 3.4 nm, exhibited better performance than a catalyst calcined at 600 °C with a mean diameter of 4.4 nm. x-mol.net The enhanced activity of the catalyst with smaller particles was linked to a higher surface coverage of crotonaldehyde. x-mol.net
The dispersion of the active phase, which is inversely related to particle size, is also a key parameter. High dispersion, meaning smaller and more numerous active particles, is generally desirable for maximizing the number of available active sites. uu.nl The method of catalyst preparation plays a crucial role in achieving high dispersion. For example, using chelated metal complexes during impregnation can lead to the formation of a gel-like phase upon drying, which favors a high dispersion of the active phase. uu.nl
However, the relationship between particle size and performance is not always straightforward and can be influenced by other factors such as the support material and the presence of promoters. For example, while smaller particles might offer more active sites, they can also be more prone to deactivation. osti.gov
Table 2: Effect of Metal Particle Size on this compound Selectivity
| Catalyst | Support | Metal Particle Size (nm) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|
| Pt | SBA-15 | 1.7 | 13.7 | osti.gov |
| Pt | SBA-15 | 7.1 | 33.9 | osti.gov |
| Ir | BN | 3.4 | ~83 | x-mol.net |
| Ir | BN | 4.4 | - | x-mol.net |
Note: '-' indicates data not available in the provided sources.
Identifying and engineering the active sites of a catalyst are crucial for understanding the reaction mechanism and for designing more efficient catalysts for the selective hydrogenation of crotonaldehyde to this compound. The active sites are the specific locations on the catalyst surface where the chemical reaction takes place.
For metal and metal oxide catalysts, the active sites are often located at the interface between the metal nanoparticle and the oxide support. acs.org In the case of Pt nanoparticles on a Co3O4 support, it is proposed that there are at least three distinct types of reaction sites: metal sites, oxide sites, and interface sites, each contributing to the formation of different products. acs.org Specifically, it is suggested that butanol is preferentially formed at the metal-oxide interface, while this compound is formed at the oxide surface sites through reaction with hydrogen that spills over from the platinum surface. acs.org
The nature of the active metal itself is also critical. Iridium has been identified as an intrinsically effective metal for the selective hydrogenation of crotonaldehyde. acs.org Modifying iridium with metal oxides like ReOx creates a synergistic effect where the iridium metal generates hydride species (H-) from H2, and the ReOx promotes the adsorption and activation of the aldehyde group of crotonaldehyde. acs.orgresearchgate.net This proximity of the adsorbed substrate to the activated hydrogen is key to the high selectivity towards this compound. acs.orgresearchgate.net
In some cases, the active sites may not be metallic nanoparticles but rather atomically dispersed metal atoms. For the selective oxidation of this compound over Pd/alumina (B75360) catalysts, it has been shown that isolated, oxide-like palladium centers (Pd2+) embedded in the alumina framework are the active sites. researchgate.net The density of these single-site palladium atoms directly correlates with the catalyst's turnover frequency. researchgate.net
The electronic properties of the active sites also play a significant role. For an Ir/BN catalyst, a more electron-enriched surface of the Ir species was found to suppress the adsorption of the C=C bond, thereby improving the selectivity to this compound. x-mol.net
Engineering these active sites can be achieved through various strategies, including the choice of support material, the addition of promoters, and controlling the particle size of the active metal. For instance, using a mesoporous alumina support can help to entrap and stabilize the active palladium centers, leading to a more active and stable catalyst for alcohol oxidation. researchgate.net
In the context of this compound synthesis, various materials have been investigated as supports, including silica (SiO2), alumina (Al2O3), titania (TiO2), zirconia (ZrO2), zinc oxide (ZnO), and boron nitride (BN). researchgate.netacs.orgresearchgate.netgoogle.comx-mol.netresearchgate.net
The interaction between the metal and the support, often referred to as metal-support interaction (MSI), is of great importance. researchgate.net For instance, reducible oxide supports like TiO2, CeO2, and ZnO are known to be effective in the hydrogenation of crotonaldehyde. mdpi.com The interface between the metal nanoparticle and the oxide support can create unique active sites. On Pt/Co3O4 catalysts, it is proposed that this compound is formed on the oxide surface sites via hydrogen spillover from the Pt nanoparticles. acs.org
The choice of support can significantly affect the selectivity of the reaction. For example, alumina-supported platinum and cobalt catalysts have been shown to facilitate the formation of this compound. researchgate.net The nature of the support can also influence the adsorption of the reactants. The high selectivity towards this compound on some catalysts is attributed to the interaction between the C=O bond of crotonaldehyde and Lewis acid sites on the catalyst surface. mdpi.com
Furthermore, the structure of the support material can be engineered to enhance catalytic activity. Using a mesoporous alumina support for palladium catalysts in the selective oxidation of this compound allowed for the entrapment and stabilization of active palladium centers, resulting in a catalyst that was ten times more active than one supported on conventional γ-Al2O3. researchgate.net
The method of catalyst preparation can also influence the metal-support interaction. The choice of metal precursor, for instance, can affect the properties of the final catalyst. Pt/Ga2O3 catalysts prepared from a chlorine-free precursor showed higher activity and selectivity, which was attributed to the formation of smaller Pt particles. mdpi.com
Table 3: Various Supports Used for Catalysts in this compound Chemistry
| Active Metal | Support Material | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Ir | SiO2 | Crotonaldehyde Hydrogenation | Modification with metal oxides enhances activity and selectivity. | acs.orgresearchgate.netelsevierpure.com |
| Pt | SBA-15 | Crotonaldehyde Hydrogenation | Particle size of Pt affects selectivity to this compound. | osti.gov |
| Pd | Alumina (mesoporous) | This compound Oxidation | Single-site Pd2+ centers are the active sites. | researchgate.net |
| Pt | Co3O4 | Crotonaldehyde Hydrogenation | Oxide surface sites are proposed to be active for this compound formation. | acs.org |
| Ir | BN | Crotonaldehyde Hydrogenation | Electron-enriched Ir surface improves selectivity. | x-mol.net |
| Ir | TiO2, ZrO2, ZnO | Crotonaldehyde Hydrogenation | These oxides are effective supports for Ir catalysts. | google.com |
| Co, Pt | Al2O3 | Crotonaldehyde Hydrogenation | These supported catalysts are active for this compound formation. | researchgate.net |
Single Atom Catalysis and Pseudo-Single Atom Catalysts
Single-atom catalysts (SACs) and pseudo-single-atom catalysts represent a frontier in catalysis, aiming to maximize atom efficiency and achieve unique selectivity by dispersing catalytic metal atoms individually on a support or within a matrix of another metal. rsc.org
In the selective oxidation of this compound to crotonaldehyde, AuPd bimetallic pseudo-single-atom catalysts have demonstrated high selectivity. rsc.orgrsc.org In these catalysts, palladium (Pd) atoms are dispersed in a gold (Au) matrix. rsc.orgrsc.org X-ray absorption spectroscopy (XAS) data revealed that catalysts with a high Au:Pd ratio (e.g., Au₄Pd) have very small Pd-Pd coordination numbers, indicating that the Pd atoms are nearly isolated, approaching a single-atom system. rsc.orgrsc.org The co-reduced Au₄Pd catalyst, which had the lowest Pd-Pd coordination number, exhibited the highest selectivity for the oxidation of this compound. rsc.orgrsc.org This work highlights how dispersing a catalytically active metal like Pd in a less active matrix like Au can lead to highly selective catalysts while minimizing the use of the precious metal. rsc.orgrsc.org
In the context of this compound formation, recyclable PdCu single-atom alloy (SAA) catalysts supported on Al₂O₃ have been used for the selective hydrogenation of crotonaldehyde. mdpi.comaston.ac.uk In this system, single Pd atoms are diluted within copper (Cu) nanoparticles. mdpi.com While the reaction selectivity was primarily controlled by the Cu host surface, leading mainly to butanal, the presence of Pd single atoms significantly accelerated the reaction rate compared to monometallic Cu or Pd catalysts. mdpi.comaston.ac.uk Although this compound was observed in only low quantities, its potential formation as a transient species was noted. mdpi.comresearchgate.net
Characterization Techniques in Catalysis Research
Spectroscopic Analysis (e.g., FTIR, XPS, XANES, DRIFTS, Raman Spectroscopy)
Spectroscopic techniques are indispensable for characterizing the physical and chemical properties of catalysts, providing insights into their structure, composition, and the nature of active sites. fiveable.me
Fourier-Transform Infrared Spectroscopy (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): FTIR and its variant DRIFTS are powerful tools for identifying functional groups and adsorbed species on a catalyst's surface. In the study of Ir/SiO₂ and Ir/TiO₂ catalysts for crotonaldehyde hydrogenation, CO-DRIFTS was used to probe the electronic state of the iridium particles. researchgate.net The results indicated that the reduced catalysts contained a mixture of metallic iridium (Ir⁰) and partially oxidized iridium (Irδ+). researchgate.net FTIR can also be used to observe the characteristic vibrational modes of the catalyst material itself, such as the Mn-O and Co-O stretching modes in CoMn₂O₄ spinel oxides. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms on a catalyst's surface. fiveable.me For CoMn₂O₄ catalysts, XPS analysis showed the coexistence of Mn, Co, and O on the surface and was used to deconvolute the spectra to identify the presence of Co²⁺ and Co³⁺ species. researchgate.net In the study of AuPd pseudo-single-atom catalysts, XPS would be crucial for confirming the surface composition and the electronic states of Au and Pd.
X-ray Absorption Near Edge Structure (XANES): XANES, a part of X-ray Absorption Spectroscopy (XAS), provides information about the oxidation state and coordination environment of the absorbing atom. It has been used in conjunction with EXAFS (Extended X-ray Absorption Fine Structure) to characterize AuPd bimetallic catalysts. rsc.org This analysis is key to confirming the pseudo-single-atom nature of the palladium within the gold matrix. rsc.orgrsc.org
Raman Spectroscopy: This technique provides information about the vibrational modes of a material and is sensitive to crystal structure and defects. fiveable.me Raman spectra of Co-Mn spinel catalysts have been used to identify characteristic vibrational modes. researchgate.net Shifts in the Raman peaks can indicate the presence of lattice defects or changes in the catalyst structure, such as those induced by sulfate modification, which can correlate with the presence of oxygen vacancies. researchgate.net
Table 2: Application of Spectroscopic Techniques in Catalyst Characterization
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| FTIR/DRIFTS | Identifies adsorbed species and probes the electronic state of metal particles. | Characterizing Ir species (Ir⁰, Irδ+) on Ir/TiO₂ using CO as a probe molecule. | researchgate.net |
| XPS | Determines surface elemental composition and oxidation states. | Analyzing the surface states of Co²⁺ and Co³⁺ in CoMn₂O₄ catalysts. | researchgate.net |
| XANES | Provides data on oxidation state and coordination environment. | Characterizing the electronic structure of Pd in AuPd pseudo-single-atom catalysts. | rsc.orgrsc.org |
| Raman Spectroscopy | Investigates crystal structure and detects lattice defects/oxygen vacancies. | Observing peak shifts in Co-Mn spinel catalysts to confirm lattice defects. | researchgate.net |
Diffraction and Microscopy (e.g., XRD, HRTEM)
X-ray Diffraction (XRD): XRD is a fundamental technique used to identify the crystalline phases present in a catalyst and to determine properties such as crystal size and lattice parameters. For Ir/SiO₂ catalysts used in crotonaldehyde hydrogenation, XRD was employed to study the structure of the catalysts. researchgate.net Similarly, in the characterization of La₂O₃-CeO₂ supported catalysts, XRD patterns were used to identify the formation of solid solutions and the preservation of the CeO₂ crystal structure. mdpi.com
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct visualization of catalyst nanoparticles, providing information on their size, morphology, and dispersion on the support. For Ir/SiO₂ catalysts, HRTEM was used to measure the particle size of Ir, which was found to increase with higher metal loading. researchgate.net This technique is crucial for correlating nanoparticle size with catalytic activity and selectivity.
Thermal Analysis (e.g., TPR, TPD, TPO)
Thermal analysis techniques are crucial for characterizing the properties of heterogeneous catalysts used in the synthesis of this compound, primarily through the selective hydrogenation of crotonaldehyde. These methods provide insights into the reducibility of metal species, the nature of adsorbed surface species, and catalyst deactivation mechanisms.
Temperature-Programmed Reduction (TPR)
Temperature-Programmed Reduction (TPR) is a technique used to characterize the reducibility of metal oxides in catalyst precursors. hidenanalytical.comwikipedia.org In a typical TPR experiment, a catalyst is heated at a constant rate in a stream of a reducing gas, such as hydrogen, and the consumption of the reducing agent is monitored. hidenanalytical.comwikipedia.org This analysis helps determine the temperatures at which metal species are reduced, providing information about metal-support interactions and the nature of the metal oxides present. unimi.it
For catalysts used in crotonaldehyde hydrogenation, TPR studies have shown a strong correlation between the reduction temperature and the catalytic performance. For instance, with Ir/ZrO2 catalysts, the conversion of crotonaldehyde and the selectivity towards this compound were found to increase and then decrease as the reduction temperature was raised. The optimal performance was achieved with the catalyst reduced at 400 °C, which was shown to have a coexistence of Ir⁰ and Ir³⁺ species on its surface. cjcatal.com At higher reduction temperatures, the surface species was predominantly Ir⁰, which led to lower selectivity. cjcatal.com Similarly, studies on Pt/CeO2 catalysts revealed that increasing the reduction temperature to 773 K significantly enhanced the selectivity to this compound to over 80%, a phenomenon attributed to the platinum-ceria interaction. researchgate.net
Research on Au/CeO2 catalysts also employed TPR to characterize the samples, correlating the catalyst structure with activity and selectivity. conicet.gov.ar For bimetallic catalysts like Pt-Sn/BN, TPR analysis is used to understand the reduction behavior of both metal components and the potential formation of alloys, which is critical for achieving high selectivity to this compound. ntu.edu.tw
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption (TPD) is a technique used to study the desorption of molecules from a catalyst surface as the temperature is increased. iitm.ac.in It provides valuable information about the strength and nature of adsorption sites, surface coverage, and the kinetics of desorption, which are essential for understanding reaction mechanisms. iitm.ac.in
In the context of this compound synthesis, TPD has been used to investigate the adsorption of the reactant, crotonaldehyde. A study on Ir-ReOx/SiO2 model catalysts used crotonaldehyde-TPD to probe the reaction mechanism. The findings suggested a four-step process: (i) adsorption of crotonaldehyde on ReOx species, (ii) generation of hydride from H₂ on Ir metal, (iii) hydride attack on the adsorbed crotonaldehyde, and (iv) desorption of the resulting this compound. acs.orgelsevierpure.com This indicates that the ReOx component plays a key role in adsorbing and activating the crotonaldehyde molecule. acs.orgresearchgate.net
On Ag(111) surfaces, TPD studies showed that crotonaldehyde adsorbs without decomposition, and all three possible hydrogenation products (this compound, butyraldehyde, and butanol) are formed and desorbed. surrey.ac.uk This technique helped establish that butanol formation is a two-step process, primarily resulting from the subsequent hydrogenation of the initially formed this compound. surrey.ac.uk Similarly, TPD studies of crotonaldehyde on Au/Pd(111) surfaces have been conducted to understand the surface chemistry related to the selective oxidation of this compound, where crotonaldehyde is a product. researchgate.net
Temperature-Programmed Oxidation (TPO)
Temperature-Programmed Oxidation (TPO) is a technique used to characterize the oxidation of materials as a function of temperature. azom.comstolichem.com In catalysis, it is particularly useful for analyzing spent catalysts to quantify the amount and nature of carbonaceous deposits (coke) that lead to deactivation. researchgate.net The catalyst is heated in an oxidizing atmosphere (e.g., air or oxygen), and the products of oxidation, such as CO₂, are monitored. stolichem.com
Studies on Ir/TiO₂ and Ru-Ir/ZnO catalysts used for crotonaldehyde hydrogenation have employed TPO to investigate catalyst deactivation. researchgate.net The results confirmed that deactivation was due to the deposition of carbon-containing species, such as polymers of crotonaldehyde, on the catalyst surface. The TPO profiles of the spent catalysts showed CO₂ evolution at specific temperatures, allowing for the characterization of these deposits. researchgate.net This information is critical for developing strategies to regenerate catalysts and improve their long-term stability. stolichem.com
Chemisorption Studies
Chemisorption studies involve the adsorption of probe molecules onto a catalyst surface to quantify and characterize the active sites. Techniques such as pulse chemisorption or temperature-programmed desorption of specific gases (e.g., H₂, CO, NH₃) are commonly used. These studies provide essential data on metal dispersion, metal surface area, and the nature and strength of acid sites, which are critical parameters in catalyst design for the selective hydrogenation of crotonaldehyde to this compound.
Ammonia Temperature-Programmed Desorption (NH₃-TPD)
NH₃-TPD is widely used to characterize the acidity of a catalyst surface. The amount of desorbed ammonia and the temperature of desorption correlate with the number and strength of acid sites, respectively. In the hydrogenation of crotonaldehyde, surface acidity plays a decisive role in both activity and selectivity. For Ir/ZrO₂ catalysts, NH₃-TPD showed that the amount and strength of Lewis acid sites decreased with increasing reduction temperature. cjcatal.com A moderate intensity of surface Lewis acidity was found to be beneficial for improving the yield and selectivity of this compound. cjcatal.com Similarly, for Ru-Ir/ZnO catalysts, NH₃-TPD was used to demonstrate that a weakened surface acidity in the bimetallic system contributed to enhanced stability. researchgate.net
Hydrogen and Carbon Monoxide Chemisorption
Hydrogen (H₂) and carbon monoxide (CO) chemisorption are standard techniques for determining the number of active metal sites and the metal dispersion on a supported catalyst. For instance, in the study of Pt-Sn/BN catalysts, H₂ and CO selective chemisorption were used to characterize the active metal surfaces. ntu.edu.tw
Furthermore, TPD of chemisorbed molecules provides deeper insights. Hydrogen TPD (H₂-TPD) on Co/SiO₂ catalysts revealed the presence of at least four different types of Co surface sites. The relative abundance of these sites was found to strongly influence the selectivity to this compound. researchgate.net CO-TPD has been used to study catalyst deactivation, showing that strong chemisorption of CO, generated from a decarbonylation side reaction, can poison the metal surface and reduce catalytic activity in systems like Ru-Ir/ZnO. researchgate.net
Stereochemical Control and Enantioselective Synthesis Utilizing Crotyl Alcohol Derivatives
Asymmetric Catalytic Transformations
Asymmetric catalysis provides an efficient means to generate chiral compounds from prochiral or racemic starting materials. In the context of crotyl alcohol derivatives, several catalytic strategies have been developed to achieve high levels of stereochemical control.
Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess. While traditional methods often relied on enzymatic processes for the kinetic resolution of racemic alcohols, non-enzymatic approaches have gained considerable traction. acs.org Amidine-based catalysts, for instance, have proven effective in the kinetic resolution of various secondary alcohols, including allylic and propargylic types, offering a viable alternative to enzymes. acs.org
In a specific application, the kinetic resolution of racemic α-borylmethyl-(E)-crotylboronate has been achieved through a Brønsted acid-catalyzed allylboration reaction sequence. rsc.orgrsc.orgnsf.gov This process yields (Z)-δ-hydroxymethyl-anti-homoallylic alcohols with high Z-selectivities and enantioselectivities. rsc.orgrsc.orgnsf.gov For example, the reaction of benzaldehyde (B42025) with a racemic mixture of the crotylboronate reagent in the presence of a chiral phosphoric acid catalyst resulted in excellent enantiopurity for the products and the recovered starting material. nsf.gov The selectivity of this kinetic resolution can be influenced by the amount of the racemic reagent used. nsf.gov
Furthermore, copper-hydride catalyzed enantioselective silylation has been developed for the kinetic and diastereoselective resolution of acyclic secondary alcohols with two adjacent stereocenters. acs.org This method allows for the selective silylation of one out of four possible stereoisomers, providing access to chiral neopentylic alcohol motifs without the need for prior diastereomer separation. acs.org The selectivity of this process is dependent on the reaction temperature and the nature of the substituents on the substrate. acs.org
Enantioconvergent synthesis is a highly efficient strategy where both enantiomers of a racemic starting material are converted into a single, highly enantioenriched product. nih.gov This approach overcomes the 50% theoretical yield limit of conventional kinetic resolutions.
One notable example involves the catalytic asymmetric transformation of racemic α-borylmethyl-(E)-crotylboronate. rsc.orgrsc.orgnsf.govnih.gov Through an enantioconvergent pathway, both enantiomers of the racemic boronate reagent can be utilized to form highly enantioenriched 1,5-diols. rsc.org This is achieved by a sequence where reduction of the alkene units in the initial products converges both diastereomeric pathways into the same final product. rsc.org This method has been used to synthesize chiral nonracemic 1,5-diols and α,β-unsaturated aldehydes with excellent optical purity. rsc.orgrsc.orgnih.gov
Another demonstration of an enantioconvergent process is the hydroboration of a racemic allenylstannane with a chiral borane (B79455) reagent. nih.gov This reaction converts both enantiomers of the starting allene (B1206475) into a single enantioenriched crotylborane intermediate, which can then react with aldehydes to produce (E)-δ-stannyl-anti-homoallylic alcohols with excellent enantioselectivity. nih.gov Similarly, an enantiodivergent hydroboration of a racemic allenylsilane has been reported, where the two enantiomers of the allene react with a chiral borane to form two different, non-equilibrating intermediates. nih.gov Subsequent reaction of one of these intermediates with an aldehyde leads to the formation of (E)-δ-silyl-anti-homoallylic alcohols with high enantioselectivity. nih.gov
The design and application of chiral catalysts are central to the success of asymmetric transformations involving this compound derivatives.
Chiral Phosphoric Acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective reactions. organic-chemistry.orgnih.govrsc.org They have been successfully employed in the catalytic enantioselective addition of crotylboronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess and diastereomeric ratios. organic-chemistry.org The high levels of stereocontrol are attributed to a well-organized, chair-like six-membered transition state, facilitated by the interaction between the boronate and the chiral phosphoric acid. organic-chemistry.org CPAs have also been utilized in the kinetic resolution of racemic α-borylmethyl-(E)-crotylboronate, demonstrating their versatility. rsc.orgrsc.org Furthermore, chiral phosphoramide (B1221513) catalysts, a class of CPAs, have been shown to be effective for the allylation and crotylation of sterically hindered aldehydes, a challenging substrate class for traditional CPAs. rsc.org
Ruthenium-JOSIPHOS complexes represent a highly effective class of catalysts for the enantioselective crotylation of alcohols. nih.govnih.govresearchgate.netusc.edursc.org Specifically, iodide-bound ruthenium-JOSIPHOS complexes catalyze the redox-neutral C-C coupling of primary alcohols with butadiene or methylallene to produce anti-crotylated products with excellent diastereo- and enantioselectivity. nih.govnih.govresearchgate.netusc.edu A key feature of these catalysts is the "chiral-at-metal-and-ligand" nature, where the iodide ligand plays a crucial role in enforcing high enantioselectivity by defining the stereogenic center at the ruthenium atom and through the formation of a formyl C-H···I hydrogen bond that stabilizes the favored transition state. rsc.orgnih.gov These catalytic systems are notable for their ability to directly couple alcohols, which serve as both hydrogen donors and aldehyde precursors, with simple feedstocks like butadiene, in a byproduct-free manner. nih.gov
The combination of chiral ligands and chiral counterions in ruthenium catalysis has also been explored. For instance, ruthenium catalysts modified by a chiral phosphate (B84403) counterion derived from H8-BINOL or TADDOL, in conjunction with a chiral phosphine (B1218219) ligand like SEGPHOS, can control the diastereo- and enantioselectivity of butadiene hydrohydroxyalkylation to form either anti or syn crotylation products. nih.gov
Stereoselective Formation of Homoallylic Alcohols and Diols
The stereoselective synthesis of homoallylic alcohols and their diol derivatives is a fundamental transformation in organic chemistry, providing key building blocks for the synthesis of natural products.
Homoallylic alcohols can be synthesized with high stereoselectivity through the addition of crotylating agents to aldehydes. For example, the addition of substituted allylic Grignard reagents to ketones like (+)-camphor and (-)-fenchone (B1675204) yields chiral nonracemic homoallylic alcohols with high selectivity. capes.gov.brcarnegiescience.edu The stereochemical outcome of these reactions is often dependent on the geometry of the crotylating agent.
Modern catalytic methods have significantly advanced the stereoselective synthesis of homoallylic alcohols. Ruthenium-catalyzed hydrohydroxyalkylation of butadiene with alcohols provides direct access to anti-diastereomeric homoallylic alcohols with high enantioselectivity. nih.gov In a complementary fashion, iridium-catalyzed transfer hydrogenation using α-methyl allyl acetate (B1210297) as the crotyl donor can also produce homoallylic alcohols. nih.gov
The synthesis of homoallylic alcohols with specific alkene geometries, such as Z-homoallylic alcohols, can be achieved through multi-step catalytic sequences. nih.gov Furthermore, stereodivergent syntheses have been developed where, by pairing the chirality of a boron reagent with a chiral phosphoric acid catalyst, two different stereoisomers of a homoallylic alcohol can be selectively obtained from the same starting material. nih.gov
The formation of 1,3-diols, a common motif in polyketides, can be achieved through various stereoselective methods. thieme-connect.com Rhenium-catalyzed nih.govnih.gov-allylic alcohol transposition of δ-hydroxymethyl-substituted homoallylic alcohols provides a route to acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. rsc.org Additionally, hydroxyl-directed stereoselective diboration of alkenyl alcohols, followed by oxidation, is a method for generating 1,2-diols. nih.gov Biocatalytic approaches using alcohol dehydrogenases also offer a route to diastereomerically pure 1,2-diols through the reduction of bulky 2-hydroxy ketones. rsc.org
Application in Polyketide Synthesis
Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activity and are used as pharmaceuticals. nih.gov The iterative nature of their biosynthesis has inspired synthetic chemists to develop methods for the construction of their characteristic polypropionate backbones. Carbonyl crotylation is a key reaction in this endeavor. nih.gov
The development of enantioselective carbonyl crotylation methods has been a major focus in the field of polyketide synthesis. thieme-connect.com Asymmetric crotylation methodology has been instrumental in establishing the absolute stereochemistry of complex fragments during the total synthesis of polyketides like (+)-discodermolide. acs.org
A significant advancement in polyketide synthesis is the direct enantioselective C-H crotylation of primary alcohols. nih.govcolab.wsnih.gov This transformation, often achieved through hydrohydroxyalkylation of butadiene, allows for the direct coupling of simple alcohol feedstocks with butadiene to generate complex polyketide fragments. nih.govnih.gov Ruthenium catalysts, particularly those modified with chiral phosphate counterions or chiral ligands like JOSIPHOS, have been pivotal in achieving high levels of anti-diastereoselectivity and enantioselectivity in these reactions. rsc.orgnih.govnih.gov
These catalytic systems operate via a hydrogen auto-transfer mechanism, where the primary alcohol is transiently oxidized to an aldehyde, which then undergoes crotylation. nih.govnih.govusc.edu This approach bypasses the need for pre-formed organometallic reagents and stoichiometric byproducts, making it a more atom-economical and environmentally benign strategy for polyketide construction. nih.govnih.gov The site-selectivity of these catalysts allows for the direct crotylation of primary alcohols even in the presence of unprotected secondary alcohols, a feature that has been exploited in the synthesis of substructures of complex natural products like spirastrellolide B and leucascandrolide A. nih.govnih.govresearchgate.netusc.edu
Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes
Ruthenium-catalyzed hydrogen auto-transfer, also known as borrowing hydrogen, represents a powerful and atom-economical strategy for the formation of carbon-carbon bonds. rsc.orgwikipedia.org This methodology allows for the direct conversion of lower alcohols into higher, more complex alcohols without the need for pre-metalated reagents or stoichiometric oxidants and reductants. rsc.orgscispace.com The process involves the temporary transfer of hydrogen from an alcohol to the ruthenium catalyst, generating a transient aldehyde and a ruthenium-hydride species. This reactive intermediate pair then participates in subsequent bond-forming reactions. wikipedia.orgthieme-connect.com
In the context of this compound derivatives, this process is particularly valuable for the enantioselective synthesis of homoallylic alcohols. The core principle involves the ruthenium-catalyzed dehydrogenation of a primary alcohol to form an aldehyde in situ. thieme-connect.com Simultaneously, a π-unsaturated precursor, such as butadiene or a substituted diene, undergoes hydrometalation with the ruthenium-hydride to generate a nucleophilic σ-crotylruthenium species. thieme-connect.comnih.gov This crotylruthenium intermediate then adds to the transiently formed aldehyde, yielding the desired homoallylic alcohol upon regeneration of the catalyst. nih.gov
A significant challenge in these reactions is controlling the stereochemistry, as the geometry of the intermediate σ-crotylruthenium nucleophile can be difficult to manage. rsc.orgnih.gov However, significant progress has been made through the development of specialized ruthenium catalysts modified with chiral ligands.
For instance, early enantioselective ruthenium-catalyzed hydrogen auto-transfer reactions utilized 2-trialkylsilyl-butadienes. The bulky silyl (B83357) group helps to control the geometry of the crotylruthenium intermediate through allylic 1,2-strain, leading to the formation of branched secondary homoallylic alcohols with high enantiomeric enrichment. rsc.orgrsc.org Catalysts modified with chiral ligands like (R)-DM-SEGPHOS have proven effective in these transformations, delivering syn-diastereomers with high selectivity. rsc.orgnih.gov
Further refinements have led to the use of chiral phosphate counterions with ruthenium catalysts for the direct C-C coupling of alcohols with butadiene. nih.govnih.gov This approach has enabled high levels of both anti-diastereoselectivity and enantioselectivity. nih.gov More recently, iodide-bound ruthenium-JOSIPHOS complexes have emerged as highly effective catalysts. thieme-connect.comnih.gov Computational and experimental studies have shown that the iodide counterion plays a crucial role in enforcing stereocontrol at the ruthenium center and stabilizing the transition state for carbonyl addition through hydrogen bonding. rsc.orgnih.gov These iodide-bound catalysts have demonstrated broad substrate scope, good to excellent levels of anti-diastereoselectivity and enantioselectivity, and can be used at relatively low catalyst loadings. thieme-connect.comnih.gov
The general catalytic cycle for these transformations begins with the dehydrogenation of the primary alcohol by the ruthenium complex to release an aldehyde and form a ruthenium hydride. nih.gov This hydride then adds to a diene, such as butadiene or methylallene, to create the reactive crotylruthenium nucleophile. nih.govresearchgate.net This nucleophile then attacks the aldehyde, and subsequent alkoxide exchange with the starting alcohol releases the homoallylic alcohol product and regenerates the active catalyst. nih.gov
The versatility of this methodology is highlighted by its application in the synthesis of complex natural product substructures, such as polyketide motifs. nih.govnih.gov
Detailed Research Findings
Several research groups have contributed to the development of ruthenium-catalyzed hydrogen auto-transfer processes for stereoselective crotylation.
Kris and co-workers have been pioneers in this field. They reported the use of ruthenium catalysts with chiral phosphate counterions for the direct, redox-triggered coupling of alcohols and butadiene, achieving high anti-diastereoselectivity and enantioselectivity. nih.gov They also developed systems using 2-silyl-butadienes with ruthenium complexes modified by (R)-SEGPHOS or (R)-DM-SEGPHOS, which resulted in high yields of syn-crotylation products with excellent stereocontrol. nih.govcapes.gov.br Microwave irradiation was found to significantly accelerate these reactions. nih.govcapes.gov.br
Their work further evolved to the use of iodide-bound ruthenium-JOSIPHOS catalysts. These catalysts, generated in situ from precursors like RuI(CO)₃(η³-C₃H₅) and a JOSIPHOS ligand, effectively catalyze the coupling of primary alcohols with butadiene or methylallene. thieme-connect.comnih.gov This system provides high yields and excellent anti-diastereo- and enantioselectivity. nih.govresearchgate.net
The following tables summarize representative results from these studies, showcasing the effectiveness of different catalyst systems in controlling the stereochemical outcome of the reaction.
Table 1: Enantioselective syn-Crotylation of Alcohols with 2-Silyl-Butadiene nih.gov
| Entry | Alcohol Substrate | Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | Benzyl alcohol | (R)-DM-SEGPHOS | 92 | >20:1 | 96 |
| 2 | 4-Methoxybenzyl alcohol | (R)-DM-SEGPHOS | 91 | >20:1 | 96 |
| 3 | (E)-Cinnamyl alcohol | (R)-DM-SEGPHOS | 85 | >20:1 | 95 |
| 4 | 3-Phenyl-1-propanol | (R)-SEGPHOS | 82 | >20:1 | 92 |
| 5 | Cyclohexylmethanol | (R)-SEGPHOS | 78 | >20:1 | 91 |
Reactions were performed using RuHCl(CO)(PPh₃)₃ and the respective chiral ligand. nih.gov
Table 2: Enantioselective anti-Crotylation of Alcohols with Butadiene thieme-connect.comnih.gov
| Entry | Alcohol Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) |
| 1 | Benzyl alcohol | Ru catalyst with chiral phosphate counterion | 85 | 19:1 | 95 |
| 2 | 4-Bromobenzyl alcohol | Ru catalyst with chiral phosphate counterion | 81 | 19:1 | 94 |
| 3 | 1-Hexanol | RuI(CO)₃(η³-C₃H₅) / JOSIPHOS | 75 | 10:1 | 96 |
| 4 | 3-Methyl-2-buten-1-ol | RuI(CO)₃(η³-C₃H₅) / JOSIPHOS | 72 | 15:1 | 97 |
| 5 | Geraniol | RuI(CO)₃(η³-C₃H₅) / JOSIPHOS | 68 | 12:1 | 95 |
Data represents findings from studies utilizing ruthenium catalysts with either chiral phosphate counterions or iodide-bound JOSIPHOS ligands. thieme-connect.comnih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations have been widely applied to investigate the interactions and reactions of crotyl alcohol on various catalytic surfaces.
DFT studies have been crucial in mapping out the reaction pathways for both the oxidation and hydrogenation of this compound.
In the selective oxidation of this compound to crotonaldehyde (B89634) over a Pd(111) model catalyst, DFT calculations suggest that at low temperatures, the alcohol adsorbs with its C=C bond parallel to the surface. The activation is believed to proceed through an allyl alkoxide intermediate, which then follows two main reaction channels. The major pathway involves oxidation to surface-bound crotonaldehyde, while a minor channel leads to C-O bond scission, producing 2-butene (B3427860) and water. acs.orgresearchgate.net Coadsorbed oxygen plays a significant role by suppressing the decarbonylation of crotonaldehyde and facilitating its release from the surface. acs.org
For the synthesis of butadiene from ethanol (B145695), DFT has been used to explore a complex reaction network that includes the dehydration of this compound. purdue.edupurdue.edu These studies indicate that hydrolyzed open sites in zeolite catalysts are critical for stabilizing the necessary transition states for this dehydration step. purdue.edupurdue.edu
In the context of hydrogenation, DFT calculations have been employed to understand the high selectivity of single Rh atoms anchored on MoS₂ sheets for the conversion of crotonaldehyde to this compound. sci-hub.sesci-hub.se The calculations reveal that a unique "pocket-like" active site is formed, which sterically hinders the adsorption of crotonaldehyde through its C=C bond, thereby favoring the hydrogenation of the C=O group. sci-hub.sesci-hub.se The proposed mechanism involves the dissociation of H₂ on the Rh atom, followed by the reaction of spilled-over hydrogen atoms with edge oxygen atoms to create a specific HO−Mo−Rh₁−Mo−OH configuration that dictates the reactant's adsorption mode. sci-hub.se
DFT has also been used to investigate the reaction mechanism of crotonaldehyde hydrogenation on a Pt(111) surface. acs.org These calculations identified the dominant reaction channels leading to various products and showed that the initial hydrogenation of the carbonyl oxygen is a key step. acs.org
For the hydrogenation of crotonaldehyde to this compound on Rh₁/MoS₂ single-atom catalysts, DFT calculations have provided a detailed understanding of the transition states involved in the reaction cycle. sci-hub.se Similarly, in a study of an intramolecular Diels-Alder (IMDA) reaction, DFT was used to analyze the transition state, revealing information about charge distribution. beilstein-journals.org
DFT calculations are frequently used to determine the energy barriers and thermodynamics of reactions involving this compound. In the hydrogenation of crotonaldehyde on a Pt(111) surface, microkinetics modeling based on DFT calculations revealed that the apparent energy barriers for the dominant pathways to produce different final products are similar, which explains the difficulty in achieving high selectivity towards this compound on this catalyst. acs.org
Thermodynamic calculations have been applied to the conversion of ethanol to butadiene, a process where the dehydration of this compound is a key step. researchgate.net These studies show that while the formation of crotonaldehyde from acetaldehyde (B116499) is thermodynamically unfavorable at higher temperatures, the subsequent dehydration of this compound to butadiene is favorable above 250-300°C. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reaction, which forms this compound, has very low Gibbs free energy values across a wide temperature range, suggesting it will proceed as long as the resulting this compound is consumed in the subsequent dehydration step. researchgate.net
In the context of single-atom catalysis, DFT calculations on Rh₁/MoS₂ have been used to assess the reaction barriers for the hydrogenation of crotonaldehyde to this compound, providing insights into the high selectivity observed experimentally. sci-hub.se
Understanding how this compound and related molecules adsorb onto a catalyst surface is fundamental to elucidating reaction mechanisms. DFT calculations have shown that on a Pd(111) surface, this compound adsorbs with both its C=C and O bonds aligned somewhat parallel to the surface at temperatures below 200 K. researchgate.net This adsorption mode is energetically favored. researchgate.net
In the case of crotonaldehyde adsorption on gold nanoparticles, a product of this compound oxidation, DFT studies have investigated the influence of co-adsorbed oxygen. researchgate.net At low oxygen coverage, certain sites show enhanced crotonaldehyde adsorption, while at higher coverage, steric interactions with oxygen weaken the adsorption. researchgate.net This provides a framework for understanding the role of oxygen in promoting the selective oxidation of this compound. researchgate.net
For the highly selective hydrogenation of crotonaldehyde to this compound on Rh₁/MoS₂ catalysts, DFT calculations have identified a unique "pocket-like" active site. sci-hub.sesci-hub.se This site, with a HO−Mo−Rh₁−Mo−OH configuration, sterically confines the adsorption of crotonaldehyde, forcing it to bind primarily through the carbonyl group, which leads to the observed high selectivity for C=O bond hydrogenation. sci-hub.sesci-hub.se
Molecular Dynamics Simulations
While extensive research using Molecular Dynamics (MD) simulations specifically for this compound is not widely documented in the provided search results, related studies offer insights into the types of analyses that are possible. For instance, MD simulations have been used to study the diffusion of ethanol in the pores of SBA-16, a material used as a catalyst support. osti.gov Such simulations can provide crucial data on transport phenomena within catalytic systems.
In a study on the formation of the tear-inducing compound from onions, MD simulations were used to confirm the preferred conformation of a substrate analog, 1-propenesulfenic acid, within the active site of the enzyme lachrymatory factor synthase. kek.jp This suggests that MD simulations could be a valuable tool for studying the conformational dynamics of this compound within the active sites of enzymes or on the surfaces of catalysts.
Quantum Chemical Modeling of Active Sites and Interactions
Quantum chemical modeling provides a detailed electronic-level understanding of active sites and their interactions with reactants like this compound.
In the study of Rh₁/MoS₂ single-atom catalysts for crotonaldehyde hydrogenation, quantum chemical modeling revealed the unique geometric and electronic configuration of the active sites. sci-hub.sesci-hub.se The calculations showed that single Rh atoms are stably anchored at Mo cation vacancy sites on the edges of MoS₂ sheets. sci-hub.sesci-hub.se The electronic structure of the "pocket-like" HO−Mo−Rh₁−Mo−OH active site was found to be a primary factor in the 100% selectivity for the hydrogenation of crotonaldehyde to this compound, as it sterically directs the adsorption of the reactant. sci-hub.sesci-hub.se
For the synthesis of butadiene from ethanol, quantum chemical modeling has been used to investigate the active sites in zeolite catalysts. purdue.edupurdue.edu These studies have shown that hydrolyzed "open sites" are crucial for catalyzing reactions such as the dehydration of this compound by stabilizing the relevant transition states. purdue.edupurdue.edu
In the context of crotonaldehyde hydrogenation on platinum nanoparticles supported on cobalt oxide, it has been proposed that butanol is preferentially formed at the metal-oxide interface, while this compound is formed at oxide surface sites through reaction with spillover hydrogen. acs.org This highlights the importance of modeling the specific interactions at different types of active sites to understand product selectivity.
A summary of computational findings is presented in the table below.
| Computational Method | System | Key Findings |
| Density Functional Theory (DFT) | Selective oxidation of this compound on Pd(111) | Adsorption via C=C bond parallel to the surface; proceeds through an allyl alkoxide intermediate; co-adsorbed oxygen suppresses decarbonylation. acs.orgresearchgate.net |
| Density Functional Theory (DFT) | Hydrogenation of crotonaldehyde on Rh₁/MoS₂ | "Pocket-like" active site (HO−Mo−Rh₁−Mo−OH) sterically directs adsorption, leading to 100% selectivity for this compound. sci-hub.sesci-hub.se |
| Density Functional Theory (DFT) | Dehydration of this compound in zeolites | Hydrolyzed open sites are crucial for stabilizing transition states. purdue.edupurdue.edu |
| Density Functional Theory (DFT) | Hydrogenation of crotonaldehyde on Pt(111) | Similar energy barriers for different reaction pathways make high selectivity for this compound difficult. acs.org |
| Density Functional Theory (DFT) | Adsorption of crotonaldehyde on Au nanoparticles | Co-adsorbed oxygen can either enhance or weaken adsorption depending on coverage, influencing selectivity in this compound oxidation. researchgate.net |
| Molecular Dynamics (MD) | Substrate analog in lachrymatory factor synthase | Confirmed the preferred conformation of the substrate analog in the enzyme's active site. kek.jp |
| Quantum Chemical Modeling | Hydrogenation on Pt/Co₃O₄ | This compound is proposed to form on oxide surface sites via reaction with spillover hydrogen. acs.org |
Advanced Chemical Applications and Derivatives Research
Precursor in Complex Organic Syntheses
The reactivity of crotyl alcohol makes it an important intermediate in the synthesis of numerous high-value organic compounds. evitachem.com Its ability to participate in various reactions, including oxidation, reduction, and addition reactions, allows chemists to introduce specific functionalities and build complex molecular architectures. solubilityofthings.com
Synthesis of Pharmaceuticals and Bioactive Compounds (e.g., Antitumor Agents, Vitamins, Steroid Hormones)
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds and bioactive molecules. chemimpex.comevitachem.com Its structural features are incorporated into the final products, often contributing to their biological activity.
Antitumor Agents: Research has demonstrated the use of this compound in the synthesis of potent antitumor agents. For instance, it is a key precursor in the total synthesis of discodermolide, a polyketide with significant anticancer properties. sigmaaldrich.com Furthermore, it has been utilized in the preparation of camptothecin (B557342) analogs, such as 14-azacamptothecin (B1247539) and 10,11-methylenedioxy-14-azacamptothecin, which are also investigated for their anticancer activity. sigmaaldrich.com The synthesis of mycothiazole, a naturally occurring anticancer agent, also involves a multi-step process where crotyl-containing fragments are utilized. nih.gov
Vitamins: this compound and its derivatives are integral to the industrial synthesis of certain vitamins, most notably Vitamin E. chemeurope.comwikipedia.org The process often involves the conversion of crotonaldehyde (B89634), a close chemical relative of this compound, to trimethylhydroquinone, a key precursor to Vitamin E. chemeurope.comwikipedia.org Additionally, derivatives of this compound, such as β-formyl-crotyl acetate (B1210297), are important starting materials for the industrial synthesis of Vitamin A. google.comcusat.ac.in
Steroid Hormones: The synthesis of various steroid hormones can be achieved using starting materials derived from this compound. ontosight.ai For example, progesterone (B1679170) can be synthesized from stigmasterol, and this progesterone can then be converted into other steroid hormones. britannica.com While direct synthesis from this compound is less common, its derivatives play a role in building the complex carbon skeletons of these molecules. ontosight.ainih.gov
Construction of Polyketide Motifs
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The iterative assembly of simple building blocks is a hallmark of polyketide biosynthesis, a strategy that has inspired synthetic chemists. frontiersin.org Crotylation reactions, which involve the addition of a crotyl group to a molecule, are fundamental in the construction of polyketide chains.
Research in this area has led to the development of highly selective catalytic methods for the asymmetric crotylation of alcohols, providing a powerful tool for building complex stereochemical arrays found in polyketides. nih.gov For example, iridium-catalyzed C-H crotylation of alcohols has been successfully applied to the total synthesis of the oxo-polyene macrolide (+)-roxaticin. nih.gov Similarly, ruthenium-catalyzed methods have been developed for the stereo- and site-selective crotylation of diols and polyols, further expanding the synthetic toolbox for polyketide synthesis. nih.gov These advanced catalytic approaches bypass the need for stoichiometric chiral reagents and pre-functionalized starting materials, making the synthesis of complex polyketides more efficient and sustainable. nih.govnih.gov
Synthesis of Fine Chemicals
Beyond pharmaceuticals, this compound is a valuable precursor for a wide range of fine chemicals. chemimpex.comresearchgate.net Its derivatives are used in various industries, including the flavor and fragrance industry, where its esters contribute to fruity and floral scents. pmarketresearch.com For example, the hydrogenation of crotonaldehyde, which can be produced from this compound, yields butanol, an important industrial solvent. celanese.com
Monomer and Precursor for Polymer Science Research
The presence of a polymerizable double bond makes this compound a valuable monomer and precursor in polymer science. chemimpex.comchemimpex.com Its incorporation into polymer chains can introduce specific functionalities and influence the final properties of the material.
Development of Materials with Desirable Mechanical and Thermal Properties
This compound can be used as a monomer in polymerization reactions to create polymers with specific mechanical and thermal characteristics. chemimpex.comchemimpex.com The structure of the resulting polymer, including the presence of the side-chain hydroxyl group, can be tailored to achieve desired properties such as strength, toughness, and thermal stability. ksu.edu.sa The ability to modify polymer properties through the incorporation of functional monomers like this compound is a key area of research in materials science. ksu.edu.sa
Synthesis of Sustainable Polymers (e.g., Isoprene (B109036), Butadiene)
A significant area of current research focuses on the production of sustainable polymers from renewable resources. This compound is a key intermediate in the bio-based production of important commodity monomers like isoprene and butadiene, which are the building blocks for synthetic rubber and other elastomers. ukri.orgrsc.org
The dehydration of this compound is a critical step in the ethanol-to-butadiene (ETB) process. researchgate.netrsc.org This process involves the conversion of bio-derived ethanol (B145695) into butadiene through a series of catalytic reactions, with this compound being a key intermediate. rsc.org Similarly, enzymatic pathways are being explored where enzymes like linalool (B1675412) dehydratase-isomerase can catalyze the dehydration of this compound to produce butadiene. ukri.org These bio-based routes to monomers offer a promising alternative to traditional petroleum-based production methods, contributing to the development of more sustainable polymer industries. ukri.orgresearchgate.net
Development of Specialty Chemicals
This compound is a pivotal intermediate in the synthesis of a diverse array of specialty chemicals, owing to the reactivity of its double bond and hydroxyl group. pmarketresearch.com Its versatility makes it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries, as well as in the production of polymers and other fine chemicals. pmarketresearch.comresearchgate.netsolubilityofthings.com
Research into the applications of this compound has led to the development of numerous high-value derivatives. These specialty chemicals are integral to the formulation of a wide range of commercial products.
Pharmaceutical Intermediates
In the pharmaceutical sector, this compound serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). pmarketresearch.com It is utilized in the manufacturing of certain antibiotics, such as erythromycin, and some antiviral medications. pmarketresearch.com The compound is also a starting material for the synthesis of vitamins and steroid hormones. ontosight.ai Furthermore, derivatives of this compound, including crotyl halides, esters, and ethers, are important intermediates in the production of a broad spectrum of pharmaceuticals. google.comjustia.com
Agrochemical Formulations
The agrochemical industry relies on this compound for the development of modern crop protection products. It is a key component in the formulation of various herbicides and insecticides. pmarketresearch.com A significant application is in the synthesis of crotonaldehyde, which is then used to produce alternatives to glyphosate (B1671968), a widely used herbicide. pmarketresearch.com This is particularly relevant in regions where traditional herbicides face regulatory restrictions. pmarketresearch.com
Flavors and Fragrances
This compound is extensively used in the flavor and fragrance industry to create a variety of scents and tastes. pmarketresearch.com Through esterification and other reactions, it is converted into specialty esters and aldehydes that possess desirable fruity or floral notes. pmarketresearch.com A notable example is the synthesis of methyl crotonate, which is a component in apple and peach flavorings. pmarketresearch.com The compound's pleasant, floral odor also makes it a valuable ingredient in the formulation of perfumes and other fragrance products. wikipedia.org
Polymer and Fine Chemical Precursors
The unique chemical structure of this compound makes it a valuable precursor in the materials science and fine chemicals sectors. It is used in the synthesis of polyol compounds, which are then incorporated into the production of plastics and coatings. solubilityofthings.comgoogle.com Additionally, its derivatives are used in the formulation of resins and plasticizers, which enhance the properties of various polymers. google.com
Alkoxylated derivatives of this compound have been researched for their use in creating degradable plastic compositions. techmerpm.com Furthermore, this compound is a precursor to important fine chemicals like sorbic acid, a food preservative, and trimethylhydroquinone, which is used in the synthesis of Vitamin E. researchgate.netgoogle.comjustia.com
The following table summarizes some of the key specialty chemical derivatives of this compound and their primary applications.
| Derivative Class | Specific Examples | Primary Applications | Industry |
| Aldehydes | Crotonaldehyde | Synthesis of glyphosate alternatives, sorbic acid | Agrochemical, Food |
| Esters | Methyl crotonate, Crotyl esters | Fruity and floral flavorings and fragrances | Flavors & Fragrances |
| Halides | Crotyl chloride, Crotyl bromide | Intermediates for pharmaceutical synthesis | Pharmaceutical |
| Ethers | Crotyl ethers | Intermediates for fine chemical synthesis | Chemical |
| Polyols | - | Production of plastics and coatings | Polymer |
| Alkoxylated Derivatives | Ethoxylated this compound | Degradable plastics | Polymer |
The ongoing research into the derivatization of this compound continues to expand its applications in the development of novel specialty chemicals with tailored properties for a variety of industrial uses.
Q & A
Q. How can researchers differentiate crotyl alcohol from structurally similar unsaturated alcohols (e.g., allyl alcohol) in analytical workflows?
Methodological Answer: Use gas chromatography (GC) with a polar stationary phase column (e.g., DB-WAX) to resolve retention time differences between this compound (but-2-en-1-ol) and allyl alcohol (prop-2-en-1-ol). For spectroscopic confirmation, employ infrared (IR) spectroscopy to identify characteristic peaks: this compound exhibits an OH stretch at ~3665 cm⁻¹ and C=C stretching vibrations at ~1640–1680 cm⁻¹, distinct from allyl alcohol’s shorter carbon chain . Mass spectrometry (MS) further aids differentiation via molecular ion fragmentation patterns.
Q. What synthesis methods are validated for producing high-purity this compound in laboratory settings?
Methodological Answer: The Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde using a secondary alcohol (e.g., isopropanol) and a Lewis acid catalyst (e.g., Al(OiPr)₃) is a widely used method. Optimize reaction conditions (60–80°C, 4–6 hours) and monitor progress via GC to ensure >95% conversion. Post-synthesis, purify via fractional distillation under reduced pressure (b.p. ~114–116°C) and validate purity using HPLC with a C18 column and UV detection at 210 nm .
Q. What analytical protocols ensure accurate quantification of this compound in mixtures with related alcohols?
Methodological Answer: Implement reverse-phase HPLC with a gradient elution system (water/acetonitrile) and a photodiode array detector. For complex mixtures, use GC-MS with a capillary column (e.g., HP-5MS) and electron ionization. System suitability criteria should include resolution ≥2.0 between this compound and stearyl alcohol peaks, tailing factor ≤1.8, and relative standard deviation (RSD) ≤1% for replicate injections .
Advanced Research Questions
Q. How does this compound participate in catalytic pathways for 1,3-butadiene synthesis from ethanol?
Methodological Answer: In MgO/SiO₂-catalyzed systems, this compound forms via MPV reduction of crotonaldehyde (a secondary product of ethanol dehydrogenation). Surface-sensitive techniques like in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) reveal its adsorption as physisorbed and deprotonated species. Density functional theory (DFT) simulations show these intermediates undergo β-hydride elimination to yield 1,3-butadiene. Key parameters include catalyst basicity, temperature (300–400°C), and residence time .
Q. What experimental models elucidate the oxidative bioactivation of this compound to toxic metabolites in hepatocytes?
Methodological Answer: Use primary mouse hepatocytes incubated with ¹⁴C-labeled this compound to track metabolic conversion to crotonaldehyde. Quantify protein carbonylation (a marker of toxicity) via Western blot using anti-DNP antibodies after derivatization with 2,4-dinitrophenylhydrazine (DNPH). Co-incubate with aldehyde dehydrogenase inhibitors (e.g., cyanamide) to amplify adduct formation. LC-MS/MS identifies specific carbonylated proteins (e.g., albumin) .
Q. How do stereoisomerism and molecular conformation affect this compound’s reactivity in organic synthesis?
Methodological Answer: Compare cis- and trans-crotyl alcohol isomers using nuclear Overhauser effect (NOE) NMR to confirm spatial configurations. In asymmetric allylation reactions, trans-crotyl alcohol exhibits higher stereoselectivity due to reduced steric hindrance during nucleophilic attack. Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) and solvents (THF vs. DCM) reveal isomer-specific activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
